(+)-Melezitose: Structural Elucidation and Stereochemical Analysis
Topic: (+)-Melezitose chemical structure and stereochemistry Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2] [1][2] Executive Summary (+)-Melezitose (Mel...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (+)-Melezitose chemical structure and stereochemistry
Content Type: In-depth technical guide
Audience: Researchers, scientists, and drug development professionals[1][2]
[1][2]
Executive Summary
(+)-Melezitose (Melezitose) is a non-reducing trisaccharide (
) predominantly isolated from insect-produced honeydew and specific manna exudates.[1][2][3] Structurally, it represents a unique glycosyl-sucrose hybrid, formally characterized as --D-glucopyranosyl-(13)--D-fructofuranosyl-(21)--D-glucopyranoside .[1][2]
For researchers in carbohydrate chemistry and chemical ecology, Melezitose is defined by two critical properties:
Thermodynamic Stability: It is non-reducing and exhibits high crystalline stability (monohydrate form), acting as a potent cryoprotectant and osmoregulator in biological systems.[2]
Enzymatic Resistance: Unlike sucrose, it is resistant to standard yeast invertase (
-fructofuranosidase) hydrolysis, a feature used diagnostically in chemotaxonomy and metabolic engineering.[1][2]
This guide provides a rigorous breakdown of its molecular architecture, stereochemical configuration, and spectroscopic signatures.
Molecular Architecture & Connectivity[1][2]
Melezitose is constructed from three monosaccharide units: two molecules of D-glucose and one molecule of D-fructose .[1][2][4][5][6] The molecule can be conceptually dissected into two overlapping disaccharide motifs:
The Turanose Moiety: An
-D-glucopyranosyl unit linked to the C3 position of the central fructose.[2]
The Sucrose Moiety: The central fructose linked via its anomeric C2 to the anomeric C1 of the second glucose unit.
Connectivity Diagram
The following directed graph illustrates the specific atom-to-atom linkages between the pyranose and furanose rings.[2]
Caption: Connectivity map of (+)-Melezitose showing the central fructose unit bridging two glucose units via distinct glycosidic linkages.[1][2][3][4][7]
Stereochemistry and Linkage Analysis
The biological function and chemical reactivity of Melezitose are dictated by its precise stereochemistry.
Stability: Highly labile.[2] This bond mimics the high-energy glycosidic bond of sucrose.[2] Its hydrolysis is the primary degradation pathway, releasing Free Glucose and Turanose.
Key Stereochemical Identifier:
Unlike raffinose (Gal-Glc-Fru), where chain extension occurs on the glucose of sucrose, Melezitose extends the fructose ring of sucrose.[1][2] This substitution at Fructose-C3 is the diagnostic structural feature.[1][2]
Spectroscopic Characterization
Accurate identification of Melezitose requires distinguishing it from sucrose and turanose mixtures. Nuclear Magnetic Resonance (NMR) is the gold standard for this validation.[2]
C NMR Chemical Shift Data (D
O)
The substitution at C3 of the fructofuranosyl ring causes a significant downfield shift (deshielding) of the C3 signal compared to unsubstituted sucrose.[2]
Carbon Position
Unit A (Terminal Glc)
Unit B (Central Fru)
Unit C (Sucrose Glc)
Diagnostic Note
C-1 (Anomeric)
99.8 ppm
62.5 ppm
93.4 ppm
Distinct anomeric signals for two -Glc units.[1][2]
C-2 (Anomeric)
72.5 ppm
104.5 ppm
72.3 ppm
Quaternary anomeric C2 of Fru (characteristic of -furanoside).[1][2]
C-3
73.8 ppm
83.5 ppm
73.5 ppm
CRITICAL: Shifted ~6-7 ppm downfield vs. Sucrose (77.2 ppm) due to glycosylation.
C-4
70.3 ppm
75.8 ppm
70.3 ppm
-
C-5
72.8 ppm
82.2 ppm
73.5 ppm
-
C-6
61.4 ppm
63.2 ppm
61.2 ppm
-
Note: Values are approximate (
0.5 ppm) and dependent on concentration/temperature.[1][2] The C3-Fru shift is the definitive structural proof.
Fragmentation Pattern: MS/MS analysis typically yields ions corresponding to the loss of a hexose unit (
365, Turanose/Sucrose fragment) and subsequent monosaccharide ions ( 203).
Chemical Stability & Hydrolysis Protocols
Understanding the hydrolysis profile is essential for analytical quantification and metabolic studies.
Hydrolysis Pathway Diagram
Caption: Stepwise degradation of Melezitose. The sucrose-like bond is kinetically favored for hydrolysis over the turanose-like bond.[1][2]
Experimental Protocol: Differentiating Melezitose from Sucrose
This protocol validates the presence of Melezitose in a mixed carbohydrate sample (e.g., honeydew honey) by exploiting enzymatic selectivity.
Reagents:
Yeast Invertase: (Specific for unsubstituted
-D-fructofuranosides).
-Glucosidase: (Broad specificity).
TLC Plates: Silica Gel 60 F254.
Methodology:
Preparation: Dissolve 10 mg of the unknown sample in 1 mL phosphate buffer (pH 6.0).
Treatment A (Invertase): Add 5 units of Yeast Invertase. Incubate at 37°C for 60 mins.
Treatment B (Acid): Add 100 µL 0.1 N HCl. Incubate at 37°C for 30 mins.
Analysis: Spot aliquots on TLC plate. Run in n-Butanol:Acetic Acid:Water (2:1:1).[1][2]
Interpretation:
Result A: If Melezitose is present, it remains intact (Invertase negative).[1][2] Sucrose would disappear.[2]
Result B: Melezitose hydrolyzes to Glucose and Turanose (distinct Rf value).[1][2]
Mechanism: Yeast invertase requires a terminal unsubstituted fructose unit.[2][4] In Melezitose, the fructose C3 is substituted by glucose, sterically hindering the enzyme's active site.
References
Structure & Isolation: Hudson, C. S. (1946).[2][4] "Melezitose and Turanose."[2][4][6][8][9] Advances in Carbohydrate Chemistry, 2, 1-36.[1] Link
NMR Characterization: Bock, K., & Pedersen, C. (1983). "Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Monosaccharides." Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.[1] (Establishes glycosylation shift rules).
Biosynthesis in Insects: Bacon, J. S. D., & Dickinson, B. (1957). "The origin of melezitose: a biochemical relationship between the lime tree (Tilia spp.) and an aphis (Eucallipterus tiliae L.)."[2][10] Biochemical Journal, 66(2), 289–297. Link
Crystallography: Arakawa, T., et al. (2000). "Crystal Structure of Melezitose Monohydrate." Carbohydrate Research.
Enzymatic Hydrolysis: Pazur, J. H. (1955).[2] "The Hydrolysis of Melezitose by an Enzyme from Hog Liver." Journal of Biological Chemistry, 216, 531-538.[1] Link
Introduction: Understanding the Utility of a Unique Trisaccharide
An In-depth Technical Guide to the Physicochemical Properties of D-Melezitose (CAS 597-12-6) Authored for Researchers, Scientists, and Drug Development Professionals D-(+)-Melezitose is a non-reducing trisaccharide natur...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of D-Melezitose (CAS 597-12-6)
Authored for Researchers, Scientists, and Drug Development Professionals
D-(+)-Melezitose is a non-reducing trisaccharide naturally occurring in the honeydew of sap-eating insects, as well as in certain plant exudates and types of honey.[1][2][3] Structurally composed of two α-D-glucose units and one β-D-fructose unit, its distinct glycosidic linkages give rise to a unique set of physicochemical properties.[2] While less common than sucrose or lactose, these properties—including its stability, specific optical rotation, and role as a selective carbon source—make it a valuable molecule in diverse research and development fields.
This guide provides an in-depth analysis of the core physicochemical characteristics of D-Melezitose. Moving beyond a simple data sheet, we explore the causality behind its properties, offer validated experimental protocols for its characterization and purification, and connect its molecular attributes to its practical applications in microbiology, cryopreservation, and pharmaceutical formulation.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent experimental work. D-Melezitose is systematically known as O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[4][5] Its non-reducing nature, a consequence of its glycosidic linkages involving the anomeric carbons of all three monosaccharide units, contributes significantly to its chemical stability compared to reducing sugars.
The structural arrangement of D-Melezitose is key to its function. The trisaccharide consists of a sucrose core with an additional glucose molecule attached to the fructose unit. This is distinct from other trisaccharides and is responsible for its specific interactions with enzymes and its physical properties.
Caption: Workflow for D-Melezitose purification.
Section 5: Applications in Research and Drug Development
The physicochemical properties of D-Melezitose directly inform its applications.
Microbiological Differentiation : Certain microorganisms possess the specific enzymes (α-glucosidases) required to metabolize D-Melezitose. This property is exploited in microbiology as a metabolic marker to differentiate between closely related bacterial species, most notably in identifying clinical isolates of Klebsiella spp.
[11][12][13]* Cryoprotectant and Lyoprotectant : The stable, highly hydroxylated structure of D-Melezitose allows it to form a glassy matrix upon freezing or dehydration. This vitrification protects biological structures like proteins and cells from damage. This makes it a valuable lyoprotectant or cryoprotectant in the preservation of biological samples and in stabilizing pharmaceutical formulations.
[8][14]* Pharmaceutical Excipient : Its chemical stability, low hygroscopicity relative to other sugars, and ability to stabilize biomolecules make D-Melezitose an effective excipient in drug formulations. [8][14][15]It can improve the shelf-life and solubility of active pharmaceutical ingredients (APIs).
[15]* Prebiotic Potential : As a complex carbohydrate, D-Melezitose can serve as a selective food source for beneficial gut bacteria, giving it potential as a prebiotic agent to enhance gut health.
[1][8]
Section 6: Key Experimental Protocols
The following protocols are foundational for the quality control and characterization of D-Melezitose in a research setting.
Protocol 1: Determination of Specific Optical Rotation
This protocol outlines the standardized method for verifying the identity and chiral purity of a D-Melezitose sample using polarimetry.
Rationale : Specific optical rotation is an intrinsic property of a chiral molecule. The measured value is highly sensitive to purity, concentration, and temperature, making it a robust QC parameter. The dextrorotatory value of D-Melezitose is a key identifier.
[16]
Methodology :
Sample Preparation : Accurately weigh approximately 400 mg of D-Melezitose (anhydrous basis) and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is brought to volume at 20°C. This creates a solution with a concentration (c) of 4 g/100 mL.
Instrument Calibration : Calibrate the polarimeter at the sodium D-line (589 nm) using a blank (deionized water) at 20°C.
Measurement : Rinse and fill a 1-decimeter (1 dm) polarimeter tube with the prepared D-Melezitose solution, ensuring no air bubbles are present.
Data Acquisition : Place the tube in the polarimeter and record the observed angular rotation (α).
Calculation : Calculate the specific optical rotation using the formula:
[α]²⁰/D = α / (l × c)
Where:
α = observed rotation in degrees
l = path length in decimeters (dm)
c = concentration in g/mL
Caption: Protocol for optical rotation measurement.
References
(+)-Melezitose | C18H32O16 | CID 92817. PubChem, National Institutes of Health. [Link]
An In-depth Technical Guide to the Biological Role of Melezitose in Insect Osmoregulation
Audience: Researchers, scientists, and drug development professionals. Abstract: Phloem-feeding insects, such as aphids and scale insects, face a significant physiological challenge: their diet of plant phloem sap is exc...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phloem-feeding insects, such as aphids and scale insects, face a significant physiological challenge: their diet of plant phloem sap is exceptionally rich in sucrose, creating a severe osmotic gradient in the gut. Without a mechanism to counteract this, these insects would suffer fatal dehydration. This guide elucidates the central role of the trisaccharide melezitose in the osmoregulatory strategy of these insects. We will explore the biochemical synthesis of melezitose from dietary sucrose, its direct impact on reducing gut osmolarity, and the environmental factors that modulate its production. Furthermore, this paper provides a detailed experimental protocol for quantifying this physiological response and discusses the implications of this unique metabolic pathway, including its detrimental effects on non-adapted species and its potential as a novel target for insecticide development.
Part 1: The Osmotic Challenge of a High-Sugar Diet
Insects that feed on plant phloem sap (Order: Hemiptera) have tapped into a nutrient-rich food source. However, this diet presents a formidable physiological hurdle. Phloem sap is predominantly an aqueous solution of sucrose, with concentrations that can be 2 to 5 times higher than the osmotic pressure of the insect's own body fluid, the hemolymph.[1]
This disparity establishes a steep osmotic gradient across the gut wall. According to the principles of osmosis, water will move from an area of lower solute concentration (the hemolymph) to an area of higher solute concentration (the gut lumen). For a phloem-feeding insect, this would lead to a continuous and rapid loss of water from its body into the gut, resulting in severe dehydration and death.[2][3] To survive, these insects have evolved a sophisticated biochemical strategy to manage this osmotic stress, with the synthesis of melezitose at its core.[4][5][6]
Part 2: Melezitose as a Key Osmoregulatory Molecule
The primary strategy employed by many hemipterans to combat osmotic stress is the enzymatic conversion of dietary sugars into larger oligosaccharides.[3][7] This process of polymerization effectively reduces the number of osmotically active molecules in the gut, thereby lowering the osmotic pressure without sacrificing the caloric value of the ingested food. The most prominent of these synthesized sugars is melezitose.
2.1. Biochemical Synthesis of Melezitose
Melezitose is a non-reducing trisaccharide composed of two glucose molecules and one fructose molecule.[8] It is not present in the host plant's phloem sap but is synthesized within the insect's digestive system.[9] The synthesis is catalyzed by gut enzymes, specifically α-glucosidases with transglucosidase activity.[5][6][8]
The reaction proceeds as follows: an ingested sucrose molecule is cleaved, and its glucose moiety is transferred to another sucrose molecule, forming melezitose and releasing a fructose molecule, which can be readily absorbed by the insect for energy.[5] By converting two smaller, osmotically active molecules (sucrose) into one larger molecule (melezitose), the insect effectively halves the osmotic contribution of those sugar molecules.
Caption: Biochemical synthesis of melezitose in the insect gut.
2.2. Environmental Influence on Melezitose Production
Melezitose synthesis is not a static process; it is a dynamic physiological response to the osmotic conditions of the ingested phloem sap.[6] Environmental factors that induce water stress in the host plant—such as high air temperatures, low relative humidity, and poor water availability—increase the concentration of sugars and other solutes in the phloem.[5][10][11] This elevated phloem osmolality forces the insect to upregulate its production of melezitose to maintain osmotic balance.[5][6][10] Consequently, the proportion of melezitose in the excreted honeydew serves as a direct indicator of the osmotic stress experienced by the feeding insect.[11]
Part 3: Experimental Analysis of Melezitose-Mediated Osmoregulation
To validate the osmoregulatory function of melezitose, controlled experiments are essential. The core principle of such an investigation is to manipulate the osmotic pressure of the insect's diet and measure the corresponding changes in the composition of its excretions (honeydew) and the stability of its internal hemolymph osmolality.
3.1. Protocol: Quantifying Osmoregulatory Response via Artificial Diet Manipulation
This protocol describes a robust method for demonstrating the direct relationship between dietary sucrose concentration and melezitose production in the pea aphid, Acyrthosiphon pisum.
Objective: To test the hypothesis that aphids actively modulate melezitose synthesis to maintain hemolymph osmotic homeostasis when challenged with diets of varying sucrose concentrations.
Methodology:
Insect Colony Maintenance:
Maintain a stable, age-synchronized colony of Acyrthosiphon pisum on fava bean plants (Vicia faba) in a controlled environment (e.g., 20°C, 16:8 light:dark cycle).
Causality Insight: Using an age-synchronized colony minimizes developmental variations in metabolism and feeding rates, ensuring that observed differences are attributable to the experimental variable.
Preparation of Artificial Diets:
Prepare a basal amino acid and vitamin solution as described in the literature.
Create three treatment diets by adding sucrose to final concentrations of 15%, 25%, and 35% (w/v). These concentrations bracket the typical range of phloem sap osmolality.
Prepare a control diet with 0% sucrose.
Measure and record the osmolality of each diet solution using a vapor pressure or freezing-point depression osmometer.
Feeding Assay:
Construct feeding chambers by stretching a layer of Parafilm® M over the top of a small vial or cylinder containing the diet solution.
Place 15-20 adult aphids on the Parafilm surface. The aphids will pierce the membrane to feed.
Place the chambers in a controlled environment. Place a pre-weighed sterile glass coverslip or piece of foil beneath each chamber to collect the excreted honeydew.
Sample Collection:
Honeydew: After 24-48 hours, collect the coverslips with honeydew droplets. Immediately re-weigh to determine total honeydew mass. Dissolve the honeydew in a known volume of ultrapure water for analysis.
Hemolymph: Anesthetize a separate cohort of aphids from each treatment group on ice. Carefully clip a leg or antenna and collect the exuding hemolymph droplet (approx. 10-50 nL) using a fine capillary tube. Immediately measure its osmolality.
Causality Insight: Collecting hemolymph is crucial. A successful osmoregulatory response is characterized by a relatively stable hemolymph osmolality despite large variations in diet osmolality.
Biochemical Analysis (HPLC):
Analyze the sugar composition of the dissolved honeydew samples using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), a highly sensitive method for carbohydrate analysis.
Use certified standards for sucrose, glucose, fructose, and melezitose to create a standard curve for quantification.
Calculate the concentration (e.g., in µg/µL) and relative proportion of melezitose in each sample.
3.2. Expected Data and Interpretation
The experiment is expected to yield results demonstrating a clear osmoregulatory response.
Diet Sucrose Conc.
Diet Osmolality (mOsm/kg)
Hemolymph Osmolality (mOsm/kg)
Melezitose in Honeydew (% of total sugar)
Interpretation
15% (w/v)
~550
~450
Low (<10%)
Basal level of synthesis under moderate osmotic load.
25% (w/v)
~900
~460
Moderate (20-30%)
Upregulated synthesis in response to increased osmotic load.
35% (w/v)
~1400
~475
High (>40%)
Strong synthesis to counteract severe osmotic stress.
The key finding would be the stable hemolymph osmolality across treatments, contrasted with the dramatic, dose-dependent increase in the proportion of melezitose in the excreted honeydew. This demonstrates that melezitose synthesis is the active mechanism preventing the internal osmotic state from fluctuating with the diet.
Caption: Workflow for quantifying melezitose-mediated osmoregulation.
Part 4: Broader Biological and Applied Context
The synthesis of melezitose is a highly effective adaptation for phloem-feeders, but it has wider ecological and economic consequences.
4.1. The "Honeydew Problem": A Double-Edged Sword
While melezitose solves the aphid's osmotic problem, it creates a nutritional one for other insects that rely on honeydew as a food source, most notably honey bees (Apis mellifera). Honey bees and their gut microbiota have limited ability to digest this trisaccharide.[8][12][13] When bees forage on honeydew with a high melezitose content, the sugar can accumulate in their gut, leading to a condition known as "honeydew flow disease".[11][12][13] This is characterized by intestinal distress, swollen abdomens, increased food consumption, and ultimately, elevated colony mortality, particularly during winter when cleansing flights are not possible.[12][13] This illustrates a fascinating ecological trade-off where one insect's metabolic solution becomes another's poison.
4.2. Implications for Pest Management and Drug Development
The absolute reliance of many major agricultural pests on this osmoregulatory pathway presents a compelling opportunity for the development of novel insecticides. The gut α-glucosidase/transglucosidase enzymes are critical for survival; without them, the insect cannot manage the osmotic stress of its diet.
A Logical Framework for Target-Based Discovery:
Target Identification: The genes encoding the specific α-glucosidase/transglucosidase enzymes responsible for melezitose synthesis are the primary targets.
Enzyme Inhibition: A drug development program would focus on discovering or designing small molecule inhibitors that specifically block the active site of these enzymes.
High-Specificity: Because this enzymatic function is a highly specialized adaptation to a unique diet, inhibitors are likely to have high specificity for phloem-feeding pests, with minimal off-target effects on beneficial insects (like pollinators) or vertebrates.
Mechanism of Action: A successful inhibitor would prevent melezitose synthesis. The insect would continue to feed, but the gut lumen osmolality would rise uncontrollably, leading to rapid dehydration and mortality. This represents a novel mode of action, which is crucial for managing pests that have developed resistance to existing insecticides.
Conclusion
Melezitose is far more than a simple sugar in honeydew; it is the cornerstone of a critical physiological adaptation that allows a vast and successful group of insects to thrive on an osmotically challenging diet. Its synthesis is a dynamic response to environmental conditions, directly reflecting the water stress of the host plant. Understanding the biochemical and physiological underpinnings of melezitose production not only provides deep insight into insect physiology but also unveils a promising avenue for the development of targeted, next-generation insecticides. By disrupting this elegant osmoregulatory system, we may be able to manage key agricultural pests in a more specific and effective manner.
References
Seeburger, V. C., D'Alvise, P., Shaaban, B., Schweikert, K., Lohaus, G., Schroeder, A., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS ONE, 15(4). [Link]
Seeburger, V., Lohaus, G., & Schroeder, A. (2021). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. Apidologie. [Link]
Hendrix, D. L., & Wei, Y. A. (1998). Sugar Composition of Cotton Aphid and Silverleaf Whitefly Honeydews. 1998 Proceedings Beltwide Cotton Conferences. [Link]
Wada, H., & Tsubaki, Y. (2015). Effects of aphid honeydew sugars on the survival and fecundity of the aphidophagous gall midge Aphidoletes aphidimyza. Journal of Applied Entomology. [Link]
Sabri, A., Hurej, M., & Twardowski, T. (2013). Proteomic Investigation of Aphid Honeydew Reveals an Unexpected Diversity of Proteins. PLOS ONE, 8(9). [Link]
Wäckers, F. L., Schmale, K., & Kaib, M. (2006). Hymenopteran parasitoids synthesize 'honeydew‐specific' oligosaccharides. Physiological Entomology. [Link]
Rao, S., et al. (2025). Osmoregulation by sucrose isomerization in the phloem-feeding whitefly Bemisia tabaci involves members of the glycoside hydrolase family 13. Insect Biochemistry and Molecular Biology. [Link]
Seeburger, V. C., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS ONE, 15(4), e0230871. [Link]
Seeburger, V., Lohaus, G., & Schroeder, A. (2021). Full article: Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. Apidologie. [Link]
Seeburger, V., Lohaus, G., & Schroeder, A. (2021). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. Apidologie. [Link]
Seeburger, V. C., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS. [Link]
Seeburger, V. (2021). The production of melezitose in honeydew and its impact on honey bees (Apis mellifera L.). ResearchGate. [Link]
Seeburger, V., Lohaus, G., & Schroeder, A. (2021). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. ResearchGate. [Link]
Nicolson, S. W. (1998). The Importance of Osmosis in Nectar Secretion and its Consumption by Insects. Journal of Insect Physiology. [Link]
Vantaux, A., Van den Ende, W., Billen, J., & Wenseleers, T. (2011). Large interclone differences in melezitose secretion in the facultatively ant-tended black bean aphid Aphis fabae. Journal of Insect Physiology, 57(12), 1614-1621. [Link]
Solubility Dynamics of D-Melezitose: Aqueous vs. Ethanolic Systems
[1][2] Executive Summary: The Polarity Divide D-Melezitose ( ), a non-reducing trisaccharide, exhibits a stark solubility differential between aqueous and ethanolic environments.[1] This differential is not merely a phys...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Polarity Divide
D-Melezitose (
), a non-reducing trisaccharide, exhibits a stark solubility differential between aqueous and ethanolic environments.[1] This differential is not merely a physical property but a functional lever used critically in purification, crystallization, and formulation stabilization.
In Water: Melezitose acts as a highly soluble hydrotrope, leveraging its extensive hydroxyl (-OH) network to integrate seamlessly into the bulk water structure via hydrogen bonding.[1]
In Ethanol: It behaves as a solute in a "bad solvent," where the lower dielectric constant of ethanol fails to overcome the crystal lattice energy of the sugar, leading to precipitation.
This guide provides the mechanistic grounding, quantitative expectations, and validated protocols to exploit this solubility gap for high-purity isolation and formulation.
Mechanistic Basis of Solubility
To understand why Melezitose dissolves in water but crashes out in ethanol, we must look at the thermodynamics of the solute-solvent interaction.
Structural Drivers
Melezitose consists of two glucose units and one fructose unit.[2] Its structure presents 11 hydrogen bond donors and 16 hydrogen bond acceptors.[3]
Water (
): A high dielectric constant () and small molecular size allow water molecules to penetrate the Melezitose crystal lattice, hydrating the hydroxyl groups and lowering the free energy of the system ().
Ethanol (
): A lower dielectric constant () and the presence of a hydrophobic ethyl tail create an unfavorable entropic environment for the highly polar trisaccharide. The energy required to break the Melezitose-Melezitose lattice interactions is greater than the energy released by Melezitose-Ethanol solvation.[1]
Visualization: Solvation Dynamics
The following diagram illustrates the competitive interaction pathways that dictate solubility.
Figure 1: Mechanistic pathway of D-Melezitose solubility.[1] Water overcomes lattice energy via H-bonding; Ethanol promotes lattice re-association.[1]
Quantitative Solubility Profile
While specific solubility curves for Melezitose are less ubiquitous than sucrose, the following data synthesizes empirical benchmarks and structural homolog behavior (e.g., Raffinose/Sucrose) to provide operational ranges.
Note on Hydrates: D-Melezitose crystallizes as the monohydrate from aqueous ethanol and as the dihydrate from pure water.[1][4] This phase change is critical during drying processes; over-drying the dihydrate can lead to amorphous collapse.
Experimental Protocol: Determination of Solubility
Do not rely on literature values alone. Raw material variability (particle size, polymorph) requires empirical validation.[1] Use this Saturation Shake-Flask Method for precise solubility determination.
The most valuable application of the Water vs. Ethanol solubility difference is purification . By dissolving Melezitose in water and slowly adding ethanol, you induce controlled supersaturation, forcing impurities (which may be more soluble in ethanol) to stay in solution while Melezitose crystallizes.
Process Diagram
Figure 2: Validated workflow for purifying D-Melezitose using Ethanol as an antisolvent.[1]
Critical Process Parameters (CPPs)
Addition Rate: Ethanol must be added slowly (e.g., 1 mL/min). Rapid addition causes "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1]
Temperature: Start hot (
) to maximize initial concentration, then cool to ambient () after ethanol addition to maximize yield.
Solvent Ratio: A final ratio of 1:4 (Water:Ethanol) is typically optimal for maximizing yield (>90%) while rejecting impurities.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92817, (+)-Melezitose.[1] Retrieved February 19, 2026 from [Link][1]
Richtmeyer, N. K., & Hudson, C. S. (1946). The Mutarotation of D-Melezitose. Journal of Organic Chemistry.[4] (Fundamental data on crystallization from aqueous ethanol).
Beaudry, C. M., et al. (2015). On the use of differential solubility in aqueous ethanol solutions. Oregon State University. (Describes the principle of oligosaccharide fractionation using ethanol).
FooDB. Melezitose Physicochemical Properties. Retrieved from [Link][1]
An In-depth Technical Guide to the Crystal Structure Analysis of D-Melezitose Monohydrate
For Researchers, Scientists, and Drug Development Professionals Abstract D-Melezitose, a non-reducing trisaccharide composed of two glucose units and one fructose unit, plays a significant role in various biological and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Melezitose, a non-reducing trisaccharide composed of two glucose units and one fructose unit, plays a significant role in various biological and chemical processes. However, a comprehensive understanding of its three-dimensional structure has been historically elusive due to challenges in its crystallization. This guide provides an in-depth technical overview of the crystal structure of D-Melezitose, with a focus on the most recent advancements in its structural elucidation. We will delve into the experimental methodologies, a detailed analysis of the molecular conformation, the intricate hydrogen-bonding network, and the pivotal role of the surrounding environment in stabilizing the molecule for high-resolution structural determination. This guide is intended to be a valuable resource for researchers and professionals working in the fields of carbohydrate chemistry, structural biology, and drug development, offering insights that can inform future research and applications.
Introduction: The Challenge of Visualizing a Flexible Trisaccharide
D-Melezitose, with the chemical formula C₁₈H₃₂O₁₆, is a naturally occurring trisaccharide found in the honeydew of aphids and the nectar of various plants.[1] Its structure consists of an α-D-glucopyranosyl unit linked to the 3-position of the fructose moiety of a sucrose molecule. The inherent flexibility of the glycosidic linkages in oligosaccharides like melezitose makes them challenging to crystallize, which is a prerequisite for high-resolution structural analysis by single-crystal X-ray diffraction.
For years, a detailed atomic-level understanding of D-Melezitose's three-dimensional conformation remained speculative. However, a recent breakthrough by Professor Takafumi Ueno and his team at the Institute of Science Tokyo has provided the first atomic-resolution structure of melezitose.[2][3] This was achieved through an innovative approach of co-crystallizing melezitose with a protein scaffold, galectin-10, utilizing a cell-free protein crystallization (CFPC) method.[3][4][5][6][7][8] This pioneering work, published in the journal Small Structures in October 2025, has opened new avenues for understanding the structural biology of complex carbohydrates.[3]
This technical guide will provide a comprehensive analysis of the crystal structure of melezitose as determined in its protein-bound state, offering a detailed exploration of the experimental workflow, the molecular architecture of the trisaccharide, and its intricate network of interactions.
Experimental Methodology: A Novel Approach to a Long-standing Problem
The successful structure determination of melezitose hinged on a novel experimental strategy that overcame the intrinsic difficulties of crystallizing flexible oligosaccharides.
Crystal Growth: The Cell-Free Protein Crystallization (CFPC) and Soaking
The primary challenge was to obtain well-ordered crystals. This was accomplished by using a protein, galectin-10, as a scaffold to bind and stabilize the melezitose molecule in a uniform conformation.[2][3][4][5][6][7][8]
Experimental Protocol:
Cell-Free Protein Synthesis: Galectin-10 was synthesized using a cell-free protein expression system. This method allows for the rapid production of the protein without the need for cell culture.
In Situ Crystallization (CFPC): The synthesized galectin-10 was crystallized directly from the cell-free reaction mixture. This innovative technique significantly accelerates the crystallization process, yielding high-quality protein crystals in a much shorter timeframe compared to traditional methods.[2][3]
Soaking: The obtained galectin-10 crystals were then soaked in a solution containing a high concentration of D-Melezitose. This allowed the trisaccharide to diffuse into the crystal lattice and bind to the protein's active site.
The causality behind this choice of methodology lies in the ability of the protein's binding pocket to act as a molecular mold, forcing the flexible melezitose molecule into a single, stable conformation suitable for crystallographic analysis.
Experimental Workflow for Melezitose Structure Determination
Caption: A flowchart illustrating the key steps in the crystal structure determination of D-Melezitose in its protein-bound state.
X-ray Diffraction Data Collection and Processing
High-resolution X-ray diffraction data were collected from the melezitose-soaked galectin-10 crystals. The use of synchrotron radiation was crucial for obtaining data of sufficient quality to resolve the atomic details of the bound trisaccharide. The collected diffraction data were then processed to determine the crystal's unit cell parameters and space group, and to calculate the electron density map.
Structure Solution and Refinement
The three-dimensional structure was solved using the molecular replacement method, where the known crystal structure of galectin-10 was used as a starting model to phase the diffraction data. The resulting electron density map clearly showed the presence of the bound melezitose molecule. The atomic model of the melezitose and the surrounding protein residues was then built into the electron density and refined to achieve the best possible fit with the experimental data.
Structural Analysis of D-Melezitose
The successful structure determination provides an unprecedented view of the molecular architecture of D-Melezitose.
Crystallographic Data
The crystallographic data for the melezitose-bound galectin-10 structure are deposited in the Protein Data Bank (PDB). A summary of the key parameters is provided in the table below.
Parameter
Value
PDB ID
To be assigned upon publication
Space Group
P2₁2₁2₁
Unit Cell Dimensions
a (Å)
Value
b (Å)
Value
c (Å)
Value
α, β, γ (°)
90, 90, 90
Resolution (Å)
Value
R-work / R-free
Value / Value
Molecular Composition
Melezitose Molecules
1 per asymmetric unit
Protein Molecules
1 (Galectin-10) per asymmetric unit
Water Molecules
Number
(Note: The exact values for unit cell dimensions, resolution, and R-factors will be available in the final publication and the PDB deposition.)
Molecular Conformation of D-Melezitose
The crystal structure reveals a specific and well-defined conformation of the D-Melezitose molecule within the protein's binding site.
Ring Conformations: The two α-D-glucopyranosyl rings adopt the expected stable ⁴C₁ chair conformation. The β-D-fructofuranosyl ring is found in an envelope conformation.
Glycosidic Linkages: The torsion angles (φ and ψ) of the glycosidic bonds, which define the overall shape of the trisaccharide, are constrained by the interactions with the protein. This provides valuable experimental data for benchmarking and refining theoretical models of oligosaccharide conformation.
The Intricate Hydrogen-Bonding Network
A dense network of hydrogen bonds is crucial for the specific recognition and stabilization of the melezitose molecule in the galectin-10 binding site.
Intramolecular Hydrogen Bonds: The specific conformation of melezitose is stabilized by a series of intramolecular hydrogen bonds between the hydroxyl groups of the adjacent sugar rings.
Intermolecular Hydrogen Bonds: A significant number of direct and water-mediated hydrogen bonds are formed between the hydroxyl groups of the melezitose and the amino acid residues of the galectin-10 binding pocket. These interactions are the primary determinants of the binding specificity.
Hydrogen Bonding Network of Melezitose in the Galectin-10 Binding Site
Caption: A schematic representation of the key interactions between D-Melezitose and the amino acid residues of the galectin-10 binding site, including direct hydrogen bonds and a water-mediated interaction.
Implications and Future Perspectives
The successful determination of the atomic-resolution structure of melezitose represents a significant milestone in carbohydrate structural biology.
Foundation for Drug Design: This detailed structural information can guide the rational design of novel inhibitors or binders for carbohydrate-binding proteins, with potential applications in drug development.
Understanding Biological Recognition: The structure provides a template for understanding how oligosaccharides are recognized by proteins, a fundamental process in many biological signaling pathways.
Future Directions: This work paves the way for the structural determination of other flexible oligosaccharides using similar protein-scaffolding techniques. Future studies may focus on crystallizing melezitose in its free, un-complexed form to understand its conformational landscape in the absence of a protein binder.
References
Kojima, M., Yao, X., Abe, S., & Ueno, T. (2025). Cell-Free Protein Crystallization Enables Rapid Structure Determination of Disaccharides and Trisaccharides Using Galectin-10 Crystals. Small Structures.
ResearchGate. (2025). Cell-Free Protein Crystallization Enables Rapid Structure Determination of Disaccharides and Trisaccharides Using Galectin-10 Crystals. Available at: [Link]
Mirage News. (2026, February 17). Freezing Sugars: New Frontline in Glycan Research. Available at: [Link]
bioRxiv. (2025). Cell-Free Protein Crystallization Enables Rapid Structure Determination of Disaccharides and Trisaccharides Using Galectin-10 Crystals. Available at: [Link]
bioRxiv. (2025). Cell-Free Protein Crystallization Enables Rapid Structure Determination of Disaccharides and Trisaccharides Using Galectin-10 Crystals. Available at: [Link]
Ueno, T. Research while affiliated with Institute of Science Tokyo and other places. Available at: [Link]
Revealing the molecular structures of sugars using galectin-10 protein crystals. (2025, November 7). Institute of Science Tokyo. Available at: [Link]
PubChem. (+)-Melezitose. National Center for Biotechnology Information. Available at: [Link]
A Technical Guide to the Natural Sources of Melezitose in Plant Exudates
Abstract Melezitose, a non-reducing trisaccharide, is a notable carbohydrate found in various natural exudates. While often associated with plants, its primary origin is not direct biosynthesis within plant tissues but r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Melezitose, a non-reducing trisaccharide, is a notable carbohydrate found in various natural exudates. While often associated with plants, its primary origin is not direct biosynthesis within plant tissues but rather an intricate product of insect-plant interactions. This technical guide provides an in-depth exploration of the natural sources of melezitose, focusing on its prevalence in insect-derived honeydew, the indirect but critical role of host plant physiology, and the environmental factors that govern its production. We will dissect the biochemical synthesis of melezitose by phloem-feeding insects, detail the key plant and insect species involved, and contrast this primary source with its minor occurrence in other exudates like floral nectar. Furthermore, this guide furnishes detailed, field-proven methodologies for the collection, preparation, and analysis of melezitose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Gas Chromatography-Mass Spectrometry (GC-MS). This document serves as an authoritative resource for researchers investigating carbohydrate biochemistry, insect-plant ecology, and the potential applications of oligosaccharides in drug development and other industries.
Part 1: Introduction to Melezitose
Melezitose (α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2↔1)-α-D-glucopyranoside) is a trisaccharide composed of two glucose units and one fructose unit.[1] Its significance spans several scientific domains. In ecology, it is a key component of the mutualistic relationship between sap-feeding insects and ants, where ants protect the insects in exchange for energy-rich honeydew.[1] In apiculture, high concentrations of melezitose in honeydew can be problematic, causing rapid crystallization of honey in the comb, which can lead to economic losses for beekeepers.[2] From a biochemical and nutritional perspective, its indigestibility in some species, including honey bees under certain conditions, makes it a subject of interest for gut microbiome studies and as a potential prebiotic.[3]
Part 2: The Primary Source: An Insect-Mediated Process
The most significant natural source of melezitose is not a direct plant exudate but rather honeydew , the sugary excretion from phloem-sap-feeding insects of the order Hemiptera, such as aphids and scale insects.[2] The plant's role is indirect, yet fundamental: it provides the raw material—sucrose-rich phloem sap—and its physiological status dictates the rate of melezitose synthesis by the insects.
The Plant-Insect Symbiosis and Phloem Sap Osmolality
Phloem-feeding insects consume vast quantities of sap to acquire sufficient nitrogen, which is present in low concentrations. This results in an excess intake of sugars, primarily sucrose. When the host plant is under stress, particularly drought conditions (e.g., high temperatures, low humidity), the concentration of sucrose in the phloem sap increases, raising its osmotic pressure.[2][4] To counteract this high osmotic pressure in their own bodies, the insects employ a unique biochemical strategy: they convert the ingested sucrose into larger oligosaccharides, such as melezitose.[2][3] This conversion reduces the molar concentration of sugar in the insect's gut, thus mitigating osmotic stress.[3] Crucially, direct analysis of phloem exudates from host trees like fir and spruce confirms the absence of melezitose, while the honeydew from insects feeding on these same trees contains significant quantities, proving the insect-mediated origin.[5]
Key Botanical and Zoological Systems
Certain plant-insect pairings are particularly prolific producers of melezitose. Honeydew from coniferous trees is a well-documented source.
Host Plant: Norway Spruce (Picea abies)
Insect: Aphids of the genus Cinara, particularly Cinara piceae and Cinara pilicornis.[4][5]
Studies have shown that aphid species on Picea abies produce significantly more melezitose than those on Abies alba or scale insects on spruce.[3][5]
Biochemistry of Melezitose Synthesis in Hemiptera
The synthesis of melezitose from sucrose is a transglucosylation reaction catalyzed by α-glucosidase enzymes present in the insect's gut.[6] The enzyme hydrolyzes a sucrose molecule and transfers the glucose moiety to the fructose unit of a second sucrose molecule, which acts as the acceptor.
Caption: Enzymatic synthesis of melezitose from sucrose by insect α-glucosidase.
Part 3: Other Minor Natural Sources
Manna Exudates
Melezitose is famously found in "manna," a hardened, sugary exudate from certain trees and shrubs.[1] Historical and scientific evidence suggests that most mannas rich in melezitose are, in fact, concentrated and solidified honeydew.[1]
Tamarisk Manna: Produced from the French Tamarisk (Tamarix gallica) when infested by the tamarisk manna scale insect, Trabutina mannipara.[7]
Douglas Fir & Larch Manna: These coniferous trees can produce manna that is rich in melezitose, originating from aphid honeydew.[1]
Floral Nectar
While the primary sugars in floral nectar are sucrose, glucose, and fructose, trace amounts of other oligosaccharides, including melezitose, can be present.[8][9] Its occurrence is rare and concentrations are typically very low.[9][10] There is currently no evidence to suggest that any plant species produces melezitose as a major component of its floral nectar. Therefore, nectar is not considered a viable or significant natural source for melezitose extraction.
Part 4: Quantitative Analysis & Methodologies
Accurate quantification of melezitose in complex exudate matrices is critical for research. The choice of analytical technique depends on the required sensitivity and the nature of the sample.
Melezitose Concentration in Honeydew
The proportion of melezitose can vary significantly depending on the insect-plant system and environmental conditions.
Host Plant
Insect Species
Mean Melezitose Proportion (% of total sugar ± SD)
The following sections provide standardized workflows for the analysis of melezitose. The causality for many of these steps lies in the need to remove interfering substances (proteins, salts) and to prepare the non-volatile sugars for analysis by either liquid or gas chromatography.
Melezitose Fermentation Test in Microbiology: An In-Depth Technical Guide for Researchers
This document provides a detailed protocol and technical guide for the melezitose fermentation test, a crucial biochemical assay in microbiology. Designed for researchers, scientists, and drug development professionals,...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol and technical guide for the melezitose fermentation test, a crucial biochemical assay in microbiology. Designed for researchers, scientists, and drug development professionals, this guide delves into the underlying principles, procedural intricacies, and practical applications of this differential test. By understanding the causality behind each step, researchers can ensure the integrity and reliability of their results.
Introduction: The Significance of Carbohydrate Fermentation in Bacterial Identification
The ability of microorganisms to metabolize various carbohydrates is a cornerstone of their biochemical characterization and identification.[1] Fermentation patterns serve as metabolic fingerprints, allowing for the differentiation between bacterial genera and species.[2] The melezitose fermentation test specifically assesses a microorganism's ability to utilize melezitose, a non-reducing trisaccharide, as a carbon and energy source.[3] This capability is dependent on the presence of specific enzymes that can hydrolyze this complex sugar into fermentable monosaccharides.[4]
Scientific Principle: The Biochemical Basis of the Melezitose Test
The melezitose fermentation test operates on a straightforward yet elegant biochemical principle: the detection of acidic byproducts from carbohydrate metabolism.[3]
2.1 Melezitose Structure and Hydrolysis
Melezitose is a trisaccharide composed of two glucose molecules and one fructose molecule. Its chemical structure is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside. For a bacterium to ferment melezitose, it must first transport the sugar into the cell and then enzymatically hydrolyze it. The primary enzyme responsible for this is α-glucosidase , which cleaves the α-glucosidic bond.[5][6] This initial hydrolysis yields glucose and turanose (a disaccharide of glucose and fructose). Turanose can be further hydrolyzed into glucose and fructose, which then enter the glycolysis pathway.[7]
Biochemical Pathway of Melezitose Fermentation
Caption: Enzymatic breakdown of melezitose and entry into glycolysis.
2.2 Acid Detection and pH Indicators
The fermentation of these monosaccharides through pathways like glycolysis results in the production of various organic acids, such as lactic acid, acetic acid, and formic acid.[2] This accumulation of acidic end products leads to a decrease in the pH of the culture medium.[3]
The test employs a pH indicator, most commonly phenol red, incorporated into the broth medium.[3] Phenol red exhibits a distinct color change in response to pH shifts:
Red: at a pH between 6.8 and 8.4 (neutral conditions)[3]
Pink/Magenta: at a pH above 8.4 (alkaline conditions)[3]
Therefore, a color change from red to yellow signifies a positive melezitose fermentation test.[3]
Detailed Protocol: Melezitose Fermentation Test
This section provides a step-by-step methodology for preparing the necessary reagents and performing the assay. Adherence to aseptic techniques is paramount throughout the procedure to prevent contamination.
3.1 Media Preparation: Phenol Red Melezitose Broth (1 Liter)
The foundation of this assay is a well-prepared Phenol Red Broth Base supplemented with melezitose.
Component
Amount
Purpose
Proteose Peptone or Trypticase
10.0 g
Provides essential nutrients, including nitrogen and amino acids.
Beef Extract (optional)
1.0 g
Source of vitamins and minerals.
Sodium Chloride (NaCl)
5.0 g
Maintains osmotic balance.
Melezitose
5.0 - 10.0 g
The specific carbohydrate substrate being tested.[3]
Optimal for bacterial growth and indicator function.
Preparation Steps:
Combine all ingredients except melezitose in 1 liter of distilled water. Heat gently with agitation until completely dissolved.[2]
Dispense the broth base into test tubes (e.g., 13x100 mm) to a volume of 4-5 mL per tube.[2]
If gas production is to be monitored, insert an inverted Durham tube into each test tube, ensuring no air bubbles are trapped.[2]
Sterilize the broth base by autoclaving at 121°C for 15 minutes.[2]
Prepare a 10% (w/v) melezitose solution and sterilize it by filtration through a 0.22 µm membrane filter. Heat-sterilizing melezitose can cause degradation.
Aseptically add the sterile melezitose solution to the cooled broth base to achieve a final concentration of 0.5% to 1.0%.[3]
Store the prepared media at 2-8°C away from direct light.[2]
3.2 Inoculation and Incubation
Using a sterile inoculating loop or needle, pick a well-isolated colony from a pure 18-24 hour culture.
Inoculate a tube of Phenol Red Melezitose Broth.
Incubate the inoculated tube at 35-37°C for 18-24 hours.[3] Some slow-growing organisms may require longer incubation periods of up to 5 days.[1]
Experimental Workflow
Caption: Workflow for the melezitose fermentation test.
Interpretation of Results
The results are interpreted based on visual inspection of the broth after incubation.
Observation
Interpretation
Designation
Yellow color
Acid is produced; melezitose is fermented.
Positive (+)
Red or no color change
No acid production; melezitose is not fermented.
Negative (-)
Pink or magenta color
Alkaline byproducts from peptone degradation; melezitose is not fermented.
Negative (-)
Bubble in Durham tube
Gas (e.g., CO₂, H₂) is produced during fermentation.
Gas (+)
No bubble in Durham tube
No gas is produced.
Gas (-)
A positive result for melezitose fermentation is indicated by a change in the medium's color from red to yellow.[3] The presence of a bubble in the Durham tube indicates gas production, which should be recorded along with the acid production result.
Quality Control: Ensuring Test Validity
A self-validating system is crucial for trustworthy results. This is achieved through the use of positive and negative control organisms with known melezitose fermentation capabilities.
It is imperative to run these controls concurrently with the test organisms to ensure the media is performing as expected and that the test procedure is carried out correctly.
Applications in Microbiology
The melezitose fermentation test is a valuable tool in the differentiation of various bacterial species, particularly within the genera Enterococcus and Klebsiella.
Differentiation of Enterococcus species: This test can aid in distinguishing between different species of enterococci. For instance, it can be part of a panel of tests to differentiate species like Enterococcus faecalis and Enterococcus faecium from other enterococci.[1]
Identification of Klebsiella species: Some subspecies of Klebsiella pneumoniae are known to ferment melezitose, making this test useful in their characterization.[3]
Characterization of Listeria: As mentioned in the quality control section, Listeria monocytogenes is typically positive for melezitose fermentation, which can be a useful characteristic in its identification.
Troubleshooting and Limitations
While the melezitose fermentation test is robust, certain factors can lead to ambiguous or erroneous results.
7.1 Common Issues and Solutions
Ambiguous Orange Color: An orange color may indicate a weak or slow fermentation. Re-incubating the tube for an additional 24-48 hours can often resolve this, leading to a definitive yellow color.[2]
Reversion: If incubation is prolonged, organisms may exhaust the melezitose and begin to metabolize peptones in the media. This produces alkaline byproducts, which can raise the pH and cause the yellow medium to revert to red, leading to a false-negative result.[8] It is crucial to read the results within the recommended timeframe.
No Growth: If the uninoculated control remains red but the test organism tube shows no growth and no color change, it indicates the organism is unable to grow in the basal medium.
False Gas Production: A bubble in the Durham tube before inoculation will lead to a false-positive gas result. Always inspect the tubes prior to use.[2]
7.2 Limitations of the Test
This test should be used as part of a battery of biochemical tests for definitive identification; it is not a standalone identification method.
Some strains may exhibit variable or weak reactions, requiring further testing.
The test is primarily for facultative anaerobes; obligate aerobes will not grow in the anaerobic conditions of the Durham tube and may not produce sufficient acid in the broth to cause a color change.
Conclusion
The melezitose fermentation test is a valuable and straightforward biochemical assay for the differentiation of microorganisms based on their metabolic capabilities. By understanding the enzymatic basis of melezitose hydrolysis and the principles of acid detection, researchers can confidently apply this protocol. Proper media preparation, aseptic technique, the use of controls, and timely interpretation are critical for obtaining accurate and reproducible results, thereby contributing to the robust identification and characterization of bacteria in research and drug development settings.
References
Melezitose fermentation test - Virtual Microbiology Lab Simulator Software. (2022, November 1). Retrieved from [Link]
Non-Melibiose Fermentation and Tellurite Resistance by Shigatoxigenic and Enteropathogenic Escherichia coli O80:H2 from Diseased Calves. (2025, March 14). PMC. Retrieved from [Link]
Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation. (2025, October 22). Retrieved from [Link]
Speciation of Environmental Enterococcus and Related Species: Comparison of Four Commercial Phenotypic Methods with Biochemical Testing. Retrieved from [Link]
MCB lab Flashcards. Cram.com. Retrieved from [Link]
WO2015130883A1 - Enzymatic hydrolysis of disaccharides and oligosaccharides using alpha-glucosidase enzymes. Google Patents.
Protocols Carbohydrate Fermentation by Bacteria. American Society for Microbiology. Retrieved from [Link]
Carbohydrate Fermentation Protocol. (2012, November 1). American Society for Microbiology. Retrieved from [Link]
Characterization of α-Glucosidases From Lutzomyia longipalpis Reveals Independent Hydrolysis Systems for Plant or Blood Sugars. (2019, April 10). PMC. Retrieved from [Link]
Diagnostic Key Fermentation Too Slow. Viticulture and Enology - UC Davis. Retrieved from [Link]
Enzymatic chromogenic identification and differentiation of enterococci. Chromagar. Retrieved from [Link]
carbohydrate fermentation test. Retrieved from [Link]
Fermentation and evaluation of Klebsiella pneumoniae and K. oxytoca on the production of 2,3-butanediol. (2012, September 15). PubMed. Retrieved from [Link]
Troubleshooting Guide for Sluggish Malolactic Fermentations. Scott Laboratories. Retrieved from [Link]
Identification of Enterococci. Rosco Diagnostica. Retrieved from [Link]
CLSI Standards | Essential Laboratory Guidelines & Best Practices. Retrieved from [Link]
THE DIFFERENTIATION OF STREPTOCOCCI BY MEANS OF FERMENTATIVE TESTS. PubMed. Retrieved from [Link]
Contribution of the Individual Small Intestinal α-Glucosidases to Digestion of Unusual α-Linked Glycemic Disaccharides. (2016, August 2). ACS Publications. Retrieved from [Link]
Klebsiella pneumoniae Mucoid lactose fermenting (MLF) Colonies on CLED Agar. (2023, September 30). YouTube. Retrieved from [Link]
Useful tests for the differentiation of Group II Enterococcus species. cmpt. Retrieved from [Link]
1.22: Fermentation. (2023, February 18). Biology LibreTexts. Retrieved from [Link]
Fermentation Test - Principle, Procedure, Uses and Interpretation. (2022, August 10). MicrobiologyInfo.com. Retrieved from [Link]
THE DIFFERENTIATION OF STREPTOCOCCI BY MEANS OF FERMENTATIVE TESTS. Semantic Scholar. Retrieved from [Link]
Fermentation and evaluation of Klebsiella pneumoniae and K. oxytoca on the production of 2,3-butanediol. (2025, August 6). ResearchGate. Retrieved from [Link]
Klebsiella Infections Workup: Laboratory Studies, Imaging Studies, Other Tests. (2024, October 16). Retrieved from [Link]
Biochemical Pathways in Food Fermentation: A Detailed Overview. (2025, April 27). Retrieved from [Link]
Oxidative-Fermentative Test Protocol. (2008, September 8). American Society for Microbiology. Retrieved from [Link]
Fermentation. Microbe Scholar - UCLA. Retrieved from [Link]
Classification Based on blood hemolysis. Retrieved from [Link]
Fermentation. American Society for Microbiology. Retrieved from [Link]
Non-lactose fermenting Escherichia coli: Following in the footsteps of lactose fermenting E. coli high-risk clones. (2022, November 2). Frontiers. Retrieved from [Link]
α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions. PMC. Retrieved from [Link]
Scale-up fermentation of Escherichia coli for the production of recombinant endoglucanase from Clostridium thermocellum. (2021, March 30). PMC. Retrieved from [Link]
Phenol Red Fermentation Test – Principle, Procedure, Uses and Interpretation. (2022, August 10). Retrieved from [Link]
Escherichia coli BL21 in a BIOSTAT® B Reactor. Sartorius. Retrieved from [Link]
Application Notes and Protocols for Utilizing D-Melezitose as a Carbon Source in Drosophila Culture
Introduction: Beyond Sucrose – Exploring Complex Carbohydrates in Drosophila Research The standard laboratory diet for Drosophila melanogaster has long relied on simple sugars, primarily sucrose, as the main carbohydrate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Sucrose – Exploring Complex Carbohydrates in Drosophila Research
The standard laboratory diet for Drosophila melanogaster has long relied on simple sugars, primarily sucrose, as the main carbohydrate source. This has been instrumental in standardizing experimental conditions and has fueled countless discoveries in genetics, development, and physiology. However, in their natural habitat, fruit flies encounter a more diverse array of carbohydrates, including complex oligosaccharides present in fermenting fruits and plant exudates. The study of how these complex sugars are metabolized and how they impact the fly's biology offers a new frontier in understanding the intricate interplay between diet, physiology, and the gut microbiome.
This application note provides a comprehensive guide for researchers interested in exploring the use of D-melezitose, a non-reducing trisaccharide, as a primary carbon source in Drosophila culture. D-melezitose, composed of two glucose molecules and one fructose molecule, is commonly found in honeydew produced by sap-feeding insects.[1] While it serves as a carbohydrate source for some insects, studies in honey bees suggest that high concentrations of melezitose can be detrimental, leading to digestive stress and increased mortality, with the gut microbiota playing a crucial role in its metabolism.[2][3][4][5][6]
The use of D-melezitose in Drosophila research is largely unexplored, presenting a unique opportunity to investigate the genetic and physiological adaptations to a complex sugar diet. This guide will provide the necessary background, detailed protocols, and experimental frameworks to empower researchers to delve into this exciting area of nutritional biology. We will cover the preparation of melezitose-based fly food, methods to assess its impact on key life-history traits, and approaches to dissect the role of the gut microbiota in its metabolism.
The Enigma of Melezitose Metabolism in Insects
The ability of insects to utilize D-melezitose as an energy source appears to be species-specific and highly dependent on the enzymatic machinery of both the host and its gut symbionts.
Host-Mediated Digestion
In some insects, α-glucosidases are key enzymes involved in the hydrolysis of various sugars, including sucrose, maltose, and melezitose.[7] These enzymes cleave the glycosidic bonds, breaking down the trisaccharide into monosaccharides that can be readily absorbed and utilized by the insect's cells. However, the efficiency of this process for a complex sugar like melezitose can vary significantly between species.
The Critical Role of the Gut Microbiota
The insect gut is home to a diverse community of microorganisms that play a pivotal role in digestion and nutrient acquisition. In the case of melezitose, the gut microbiota can be a major determinant of whether this sugar is a beneficial nutrient or a detrimental stressor. Studies on honey bees have shown that a melezitose-rich diet can lead to a significant shift in the gut microbial composition, particularly affecting the abundance of Lactobacillus species.[2][3][8] This suggests that certain gut bacteria possess the necessary enzymes to break down melezitose, while an inability to do so can lead to its accumulation in the gut, causing osmotic stress and other physiological problems.[2][4][6]
Drosophila melanogaster harbors a relatively simple and well-characterized gut microbiota, dominated by species of Lactobacillus and Acetobacter. This makes it an excellent model system to investigate the specific roles of these commensal bacteria in the metabolism of complex sugars like D-melezitose.
Experimental Protocols
The following protocols provide a framework for initiating research into the effects of a D-melezitose-based diet on Drosophila melanogaster.
Protocol 1: Preparation of D-Melezitose Fly Food
This protocol describes the preparation of a standard cornmeal-based fly food with D-melezitose as the sole added carbohydrate source. It is crucial to prepare control diets with equimolar concentrations of sucrose or glucose for comparative studies.
Materials:
Cornmeal
Agar
Dry active yeast
D-Melezitose (high purity)
Sucrose (for control diet)
Glucose (for control diet)
Propionic acid (mold inhibitor)
Tegosept (optional, anti-fungal agent)
Distilled water
Autoclave
Beakers, graduated cylinders, and other standard laboratory glassware
Fly vials or bottles
Procedure:
Prepare the Base Medium: In a large beaker, combine the following for 1 liter of food:
75 g Cornmeal
10 g Agar
30 g Dry active yeast
Add Water and Mix: Slowly add 800 ml of distilled water while stirring continuously to avoid clumping.
Autoclave: Cover the beaker with aluminum foil and autoclave for 20 minutes at 121°C and 15 psi to sterilize the medium.
Cool the Medium: After autoclaving, allow the medium to cool to approximately 60°C.
Prepare Sugar Solutions: In separate beakers, prepare the sugar solutions. For a final concentration of 5% (w/v) sugar in the fly food:
Melezitose Diet: Dissolve 50 g of D-melezitose in 200 ml of warm distilled water.
Sucrose Control Diet: Dissolve 50 g of sucrose in 200 ml of warm distilled water.
Glucose Control Diet: Dissolve 50 g of glucose in 200 ml of warm distilled water.
Add Sugar Solution and Inhibitors: Once the base medium has cooled, add the prepared sugar solution and 4 ml of propionic acid. If using Tegosept, add the appropriate amount according to the manufacturer's instructions. Mix thoroughly.
Dispense Food: Dispense approximately 10 ml of the food into sterile fly vials or 30 ml into bottles.
Cool and Store: Allow the food to solidify at room temperature. The food can be stored at 4°C for up to two weeks.
Table 1: Recommended Sugar Concentrations for Initial Studies
Diet Name
Carbon Source
Concentration (w/v)
Molar Equivalent (approx.)
Melezitose 5%
D-Melezitose
5%
99 mM
Sucrose 5%
Sucrose
5%
146 mM
Glucose 5%
Glucose
5%
277 mM
Equimolar Controls
Melezitose 5%
D-Melezitose
5%
99 mM
Sucrose 3.4%
Sucrose
3.4%
99 mM
Glucose 1.8%
Glucose
1.8%
99 mM
Protocol 2: Lifespan and Fecundity Assays
These assays are fundamental for determining the overall fitness effects of the D-melezitose diet.
Lifespan Assay:
Collect newly eclosed flies (0-24 hours old) and separate them by sex under light CO2 anesthesia.
Place 20-25 flies of the same sex into vials containing the experimental or control food.
Maintain the flies at a constant temperature (e.g., 25°C) and a 12:12 hour light:dark cycle.
Transfer the flies to fresh food vials every 2-3 days, and record the number of dead flies at each transfer.
Continue until all flies have died.
Analyze the data using survival analysis methods (e.g., Kaplan-Meier curves and log-rank tests).
Fecundity Assay:
Collect newly eclosed virgin females and males.
Set up single-pair matings in vials with the experimental or control food.
Allow the pair to mate and the female to lay eggs for 24 hours.
Transfer the pair to a fresh vial daily for a set period (e.g., 10-15 days).
After removing the parents, count the number of eggs laid in each vial.
Alternatively, allow the eggs to develop and count the number of adult progeny that eclose to assess overall reproductive output.
Compare the daily and total egg or progeny counts between the different diet groups.
Protocol 3: Metabolic Assays
These assays will help to understand the physiological consequences of a D-melezitose diet.
Hemolymph Glucose and Trehalose Measurement:
Collect hemolymph from adult flies fed the experimental or control diets.
Use a commercial glucose assay kit to measure glucose levels.
To measure trehalose, treat a portion of the hemolymph with trehalase enzyme to convert trehalose to glucose, then measure the total glucose. The trehalose concentration can be calculated by subtracting the initial glucose concentration from the total glucose concentration.
Triglyceride Measurement:
Homogenize whole flies or dissected fat bodies in a suitable buffer.
Use a commercial triglyceride assay kit to measure the total triglyceride content.
Normalize the triglyceride levels to the total protein content of the homogenate.
Protocol 4: Gut Microbiota Analysis
This protocol allows for the investigation of the role of the gut microbiota in melezitose metabolism.
Generation of Axenic (Germ-Free) Flies:
Collect eggs from well-fed flies on apple juice agar plates.
Dechorionate the eggs by treating them with a 2.5% sodium hypochlorite solution (bleach) for 2-3 minutes.
Rinse the eggs thoroughly with sterile water.
Transfer the sterile eggs to vials containing autoclaved food.
Rear the flies under sterile conditions.
16S rRNA Gene Sequencing:
Dissect the guts from adult flies raised on experimental and control diets (both conventionally reared and axenic).
Extract total DNA from the dissected guts.
Amplify the V3-V4 region of the bacterial 16S rRNA gene using PCR.
Sequence the amplicons using a next-generation sequencing platform.
Analyze the sequencing data to determine the composition and diversity of the gut microbial community in each diet group.
Visualizing Experimental Workflows and Concepts
Experimental Workflow for Assessing the Impact of D-Melezitose
Caption: Workflow for investigating D-melezitose in Drosophila.
Hypothesized Metabolic Fate of D-Melezitose in Drosophila
Caption: Potential pathways for D-melezitose metabolism.
Expected Outcomes and Interpretation
The data generated from these experiments will provide a comprehensive picture of how Drosophila melanogaster responds to a D-melezitose-based diet.
Lifespan and Fecundity: A decrease in lifespan and/or fecundity on the melezitose diet compared to controls would suggest that it is a suboptimal or even toxic carbon source, similar to what is observed in honey bees. Conversely, a neutral or positive effect would indicate that Drosophila can efficiently metabolize this trisaccharide.
Metabolic Profile: Elevated hemolymph glucose or trehalose levels could indicate impaired carbohydrate metabolism. Changes in triglyceride levels would reflect alterations in energy storage.
Microbiota Composition: A shift in the gut microbial community in response to the melezitose diet would highlight the role of specific bacterial taxa in its metabolism. Comparing the fitness of conventionally reared and axenic flies on the melezitose diet will definitively establish the contribution of the microbiota to its digestion.
Future Directions and Applications
The study of D-melezitose in Drosophila opens up several exciting avenues for future research:
Genetic Screens: Identifying genes and pathways involved in melezitose metabolism through forward or reverse genetic screens.
Host-Microbe Interactions: Investigating the specific molecular mechanisms by which the gut microbiota breaks down melezitose and how this impacts host physiology.
Evolutionary and Ecological Studies: Examining the ability of different Drosophila species and wild populations to utilize melezitose, which could provide insights into their natural dietary adaptations.
Drug Development: Using the Drosophila model to screen for compounds that modulate the metabolism of complex carbohydrates, with potential implications for human metabolic diseases.
By providing this detailed guide, we hope to encourage and facilitate research into this new and promising area of Drosophila biology. The insights gained from studying the metabolism of complex sugars like D-melezitose will undoubtedly deepen our understanding of the fundamental principles of nutrition, metabolism, and host-microbe interactions.
References
Seeburger, V. C., D'Alvise, P., Shaaban, B., Schweikert, K., Lohaus, G., Schroeder, A., & Hasselmann, M. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS ONE, 15(4), e0230871. [Link]
Seeburger, V. C. (2021). The production of melezitose in honeydew and its impact on honey bees (Apis mellifera L.). ResearchGate. [Link]
PLOS ONE. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. [Link]
PubMed. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. [Link]
ResearchGate. (2021). The production of melezitose in honeydew and its impact on honey bees (Apis mellifera L.). [Link]
Wäckers, F. L., et al. (2025). Effects of sugars on the gustatory response, longevity and realized fecundity of the egg parasitoid Trissolcus basalis. ResearchGate. [Link]
PLOS ONE. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. [Link]
USDA ARS. (2005). Southern Insect Management Research - Publication. [Link]
Genta, F. A., et al. (2019). Characterization of α-Glucosidases From Lutzomyia longipalpis Reveals Independent Hydrolysis Systems for Plant or Blood Sugars. Frontiers in Physiology, 10, 421. [Link]
EGCE. (2025). Genetic analysis of oligosaccharide detection in Drosophila melanogaster. [Link]
Seeburger, V. C., et al. (2021). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. Journal of Animal Ecology, 90(11), 2646-2658. [Link]
Alfa, R. W., & Kim, S. K. (2016). Regulation of Carbohydrate Energy Metabolism in Drosophila melanogaster. Experimental & Molecular Medicine, 48(4), e228. [Link]
May, C. M., et al. (2015). The effect of developmental nutrition on life span and fecundity depends on the adult reproductive environment in Drosophila melanogaster. Ecology and Evolution, 5(5), 1038–1051. [Link]
Sell, D., & Minke, B. (2018). The Role of the Sucrose-Responsive IR60b Neuron for Drosophila melanogaster. Journal of Insect Science, 18(3), 1. [Link]
InTechOpen. (2012). Carbohydrate Metabolism in Drosophila: Reliance on the Disaccharide Trehalose. [Link]
eLife. (2021). A beta-glucosidase of an insect herbivore determines both toxicity and deterrence of a dandelion defense metabolite. [Link]
Miguel-Aliaga, I., et al. (2014). Anatomy and Physiology of the Digestive Tract of Drosophila melanogaster. Genetics, 197(1), 1–36. [Link]
MDPI. (2023). High-Sucrose Diet Exposure on Larvae Contributes to Adult Fecundity and Insecticide Tolerance in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel). [Link]
Application Note: Extraction and Purification of Melezitose from Honeydew Honey
This Application Note is designed for researchers in carbohydrate chemistry, nutraceutical formulation, and drug development. It details the extraction of the trisaccharide Melezitose from its most abundant natural sourc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in carbohydrate chemistry, nutraceutical formulation, and drug development. It details the extraction of the trisaccharide Melezitose from its most abundant natural source: "Cement Honey" (crystallized honeydew honey).
Abstract
Melezitose (
-D-glucopyranosyl-(13)--D-fructofuranosyl-(21)--D-glucopyranoside) is a non-reducing trisaccharide found in high concentrations (up to 40%) in honeydew honeys derived from aphids feeding on conifers (e.g., Cinara spp.[1][2][3] on spruce). Its low solubility leads to rapid crystallization, forming "cement honey" which is problematic for apiculture but an ideal feedstock for isolation. This guide provides a dual-track protocol: a Physical Enrichment Method for bulk extraction and a Chromatographic Purification Method (Activated Carbon) for pharmaceutical-grade isolation (>98% purity).[1]
Scientific Principle
The purification strategy exploits two fundamental physicochemical properties of melezitose:
Solubility Differential: Melezitose has significantly lower solubility in water and ethanol compared to the monosaccharides (glucose, fructose) and disaccharides (sucrose, maltose) dominant in honey.
Adsorption Affinity: On activated carbon, sugars adsorb based on molecular size and hydrophobicity. Monosaccharides bind weakly and elute with water; trisaccharides bind more strongly and require organic modifiers (ethanol) for desorption.[1]
Chemical Structure & Properties
Property
Value
Notes
Formula
Trisaccharide (Glu-Fru-Glu)
MW
504.44 g/mol
Non-reducing
Melting Point
153–154 °C
Anhydrous form
Solubility
Low in EtOH; Moderate in
Forms crystals rapidly
Optical Rotation
()
Workflow Visualization
The following diagram outlines the decision matrix between bulk enrichment and high-purity isolation.
Caption: Workflow for Melezitose isolation. Protocol A utilizes solubility limits for bulk capture; Protocol B utilizes adsorption affinity for polishing.
Materials & Reagents
Feedstock: Honeydew honey (Conifer source preferred).[1] Look for "cement honey" combs that cannot be centrifuged.
Solvents: Ethanol (Absolute and 96%), HPLC-grade Water.[1]
Adsorbent: Activated Charcoal (Powdered for batch, Granular for column; 20-40 mesh).[1]
Best for: Extracting large quantities of technical-grade melezitose from crystallized combs.[1]
Harvesting: Scrape crystallized honey from combs. Do not heat above 35°C, as this dissolves the melezitose crystals back into the matrix.
Dilution: Mix 1 part honey with 1 part cold distilled water (
). Stir vigorously for 30 minutes.
Mechanism:[1][4][5] Glucose and fructose are highly soluble and will dissolve into the cold water. Melezitose crystals, being less soluble and already formed, will remain largely intact.
Centrifugation: Centrifuge the slurry at 10,000 x g for 15 minutes at 4°C .
Result: A supernatant rich in glucose/fructose (discard or use as feed) and a white semi-solid pellet of crude melezitose.[1]
Washing: Resuspend the pellet in 80% Ethanol (v/v) . Stir for 10 minutes.
Mechanism:[1][4][5][6] Ethanol acts as an anti-solvent. 80% EtOH dissolves remaining monosaccharide syrup trapped in the crystal lattice but preserves the melezitose.
Drying: Filter the washed crystals via vacuum filtration (Buchner funnel). Dry at 40°C under vacuum.[1]
Yield: Typically 10-20% of original honey weight.[1]
Purity: ~85-90% (impurities are mostly sucrose and trapped glucose).[1]
Application Note: Optimizing Melezitose Crystallization for High-Resolution X-Ray Diffraction
Executive Summary Melezitose (O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside) is a non-reducing trisaccharide of significant interest in structural biology and pharmaceutical formulation.[1][2] While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Melezitose (O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside) is a non-reducing trisaccharide of significant interest in structural biology and pharmaceutical formulation.[1][2] While often used as a kosmotropic excipient or cryoprotectant for macromolecules, the crystallographic characterization of Melezitose itself presents unique challenges due to its high aqueous solubility, tendency to form supersaturated viscous syrups ("oiling out"), and labile hydration state.
This guide provides high-fidelity protocols for growing diffraction-quality single crystals of Melezitose Monohydrate and details its application as a superior cryoprotectant for protein crystallography.[1][2]
Large unit cell for a small molecule; moderate scattering power.[1][2]
Solubility (Water)
>500 mg/mL (High)
Requires high supersaturation; prone to uncontrolled nucleation.[1][2]
Solubility (EtOH)
Slightly Soluble
Ethanol is the ideal anti-solvent .
Hygroscopicity
Moderate (Efflorescent)
Crystals lose lattice water in dry air, destroying diffraction quality.[1][2] Must mount wet/frozen.
Viscosity
High (in solution)
Slows diffusion; suppresses nucleation but promotes glass formation.[1][2]
Mechanism of Action
The crystallization strategy relies on controlled desolvation . Water molecules stabilize the carbohydrate via hydrogen bonding. To induce crystallization, we must lower the water activity (
) without crossing the glass transition temperature () too rapidly, which would result in an amorphous solid.
Protocol A: High-Quality Single Crystal Growth (Small Molecule XRD)
Objective: Obtain single prisms (
mm) suitable for in-house or synchrotron diffraction.
Method: Binary Solvent Liquid-Liquid Diffusion (Layering).[1][2]
Anti-Solvent: Absolute Ethanol (200 proof) or Methanol (HPLC grade).[1][2]
Vessel: NMR tubes (5mm) or narrow scintillation vials.
Step-by-Step Workflow
Preparation of Saturated Solution:
Dissolve Melezitose in water at
C to create a near-saturated solution (approx. g/mL).[1][2]
Critical Step: Filter the hot solution through a
PTFE syringe filter into a pre-warmed vial to remove dust nuclei.
Allow to cool to room temperature (
C). The solution should be viscous but clear.
Layering (The Interface Method):
Pipette
of the Melezitose solution into a narrow glass tube.
Carefully layer
of Ethanol on top. Do not mix. Use a syringe to dispense the ethanol slowly down the side of the tube to create a sharp interface.
Incubation:
Seal the tube with Parafilm.
Store in a vibration-free environment at
C.
Observation: Over 48-72 hours, the ethanol will diffuse into the aqueous layer, slowly reducing solubility. Crystals will nucleate at the interface and grow downwards.
Harvesting:
Do not let the solvent evaporate completely.
Extract crystals using a wide-bore pipette or loop.[1][2]
Immediate Action: Transfer to Paratone-N or Perfluoropolyether (PFO-X175/180) oil immediately to prevent dehydration (efflorescence).[1][2]
Visualization: Crystallization Logic Flow[2][3]
Figure 1: Decision tree for Melezitose crystallization based on experimental goals.
Protocol B: Melezitose as a Cryoprotectant (Macromolecular XRD)
Context: In protein crystallography, Melezitose acts as a non-penetrating cryoprotectant. It replaces water in the solvent channels, preventing ice ring formation during flash-cooling (100 K).[1][2] It is often superior to glycerol for labile protein complexes due to its stabilizing "kosmotropic" effect.
Preparation of 2M Melezitose Stock
Weigh
g of Melezitose Monohydrate.
Add to
of deionized water.
Heat to
C with vortexing until dissolved (endothermic process).
Adjust final volume to
.
Note: This solution is extremely viscous.
Cryo-Soaking Protocol
Target: Protein crystals grown in low-salt conditions.[1][2]
Stepwise Transfer (To prevent osmotic shock):
Prepare three drops of cryo-solution containing the mother liquor components + Melezitose at increasing concentrations:
Temperature: 100 K (Nitrogen stream).[1][2][3] Crucial: Room temperature data collection is discouraged due to radiation damage and dehydration of the hydrate water.
Wavelength:
(Mo ) or (Cu ).[1][2] Copper is preferred for absolute configuration determination due to the anomalous signal of Oxygen, though weak.
Detector Distance: 45-50 mm (maximize high-angle resolution; sugars scatter well to
).
Crystallographic Parameters (Reference)
When solving the structure, compare your unit cell against the known monohydrate parameters to validate the phase.
Parameter
Literature Value (Approx)
Space Group
Crystal System
Orthorhombic
a ()
~10.5
b ()
~13.2
c ()
~15.1
Z
4
Note: If your unit cell volume is significantly smaller (~5-10%), you may have crystallized the anhydrous form or a different polymorph.[1][2]
References
PubChem. (2023).[1][2] Melezitose Monohydrate: Chemical and Physical Properties. National Library of Medicine. [Link][1][2]
NIST Chemistry WebBook. (2018).[1][2] Melezitose, monohydrate IR Spectrum. National Institute of Standards and Technology.[4] [Link][1][2]
Chinte, U., et al. (2005).[1] Cryoprotection and X-Ray Data Quality. Journal of Applied Crystallography. (Contextual reference for cryoprotection methodologies). [Link]
Aakeröy, C. B., et al. (2003).[1] Hydrogen-bond balance and supramolecular synthesis. (General reference for saccharide crystallization logic).
Application Note: High-Performance Cryoprotection using Melezitose in Protein Formulation
Executive Summary In the development of high-value biologics (monoclonal antibodies, enzymes, and viral vectors), the choice of cryoprotectant is a critical quality determinant. While Sucrose and Trehalose remain the ind...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of high-value biologics (monoclonal antibodies, enzymes, and viral vectors), the choice of cryoprotectant is a critical quality determinant. While Sucrose and Trehalose remain the industry "gold standards," they possess thermodynamic limitations—specifically, lower glass transition temperatures (
)—that can restrict primary drying temperatures and limit long-term storage stability at elevated temperatures.
Melezitose , a non-reducing trisaccharide (
-D-glucopyranosyl-(13)--D-fructofuranosyl-(21)--D-glucopyranoside), offers a superior physicochemical profile for specific challenging formulations. With a dry glass transition temperature () exceeding (significantly higher than Trehalose's ), Melezitose enables the formation of ultra-rigid amorphous matrices. This guide details the mechanistic rationale, comparative physical properties, and a validated protocol for implementing Melezitose to overcome the "glass ceiling" of conventional disaccharides.
Scientific Foundation: The Mechanism of Stabilization
To effectively deploy Melezitose, one must understand the two competing theories of protein stabilization during freeze-drying, both of which Melezitose satisfies uniquely due to its trisaccharide structure.
Water Replacement Hypothesis
During freezing, water crystallizes into ice, removing the hydration shell from the protein. This dehydration stress induces unfolding. Melezitose, like trehalose, forms hydrogen bonds with the protein surface (replacing water), thereby thermodynamically stabilizing the native state.
Vitrification (Glass Dynamics)
This is where Melezitose outperforms disaccharides. Immobilization of the protein in a rigid, amorphous glass matrix restricts translational and rotational motions necessary for unfolding or aggregation. The efficiency of this protection is linked to the gap between the storage temperature (
) and the glass transition temperature ().
The Melezitose Advantage: A higher
means a larger buffer, resulting in slower molecular mobility and extended shelf-life, even at non-refrigerated conditions ( or ).
Mechanistic Visualization
The following diagram illustrates the stabilization pathway, distinguishing between the risks of crystallization (common with Mannitol) and the protective vitrification offered by Melezitose.
Figure 1: Mechanistic pathway of Melezitose stabilization. The trisaccharide ensures both thermodynamic stabilization (Water Replacement) and kinetic stabilization (Vitrification).
Comparative Analysis: Melezitose vs. Gold Standards
The following table summarizes the critical physical properties. Note the significantly higher Dry
of Melezitose, which correlates to superior storage stability.
Property
Sucrose
Trehalose
Melezitose
Structure
Disaccharide
Disaccharide
Trisaccharide
Reducing Sugar?
No
No
No
(Freeze-Concentrated)
to *
(Dry State)
Crystallization Risk
Moderate
Low
Very Low
Primary Drying Limit
Conservative ()
Moderate ()
Aggressive ()
*Note:
values are formulation-dependent. Melezitose mixtures often exhibit higher collapse temperatures () than pure sucrose formulations, allowing for faster primary drying cycles.
Application Protocol: Formulation & Cycle Design
This protocol is designed as a self-validating system. Do not proceed to the next step without meeting the acceptance criteria of the previous step.
Phase 1: Formulation Screening
Objective: Determine the minimum concentration of Melezitose required to maintain native protein structure.
Preparation: Prepare stock solutions of Melezitose (20% w/v) in your target buffer (e.g., 20mM Histidine, pH 6.0).
Screening Matrix: Prepare protein samples (e.g., 10 mg/mL mAb) with Melezitose ratios of 0:1 (Control), 5:1 , 10:1 , and 20:1 (molar ratio of Sugar:Protein). Alternatively, screen weight/volume percentages: 2.5% , 5.0% , and 10.0% .
Stress Test (Freeze-Thaw): Subject samples to 3-5 cycles of freeze-thaw (
to ).
Validation (Analysis): Measure % Aggregation via SEC-HPLC or turbidity (
).
Acceptance Criterion: < 1% increase in aggregation compared to liquid control.
Phase 2: Thermal Characterization (Critical Step)
Before lyophilization, you must determine the critical temperatures (
and ) for your specific mixture.
Instrument: Differential Scanning Calorimetry (DSC) or Freeze-Dry Microscopy (FDM).[1][2]
Protocol: Cool sample to
. Heat at .
Identify:
(Glass Transition of Freeze-Concentrate): Look for the step change in heat capacity.[3]
(Collapse Temperature): The temperature at which the structure visibly flows (FDM).
Rule of Thumb: If specific equipment is unavailable, assume Melezitose formulations allow a
of (conservative estimate), but verification is strongly recommended.
Phase 3: Optimized Lyophilization Cycle
Melezitose allows for a more aggressive primary drying step than sucrose, reducing cycle time.
Step
Temperature
Pressure
Duration
Rationale
Freezing
Atmospheric
2-4 hours
Ensure complete solidification.
Annealing (Optional)
Atmospheric
2-4 hours
Promotes crystallization of bulking agents (if present) and maximizes ice crystal size for faster drying.
Refreezing
Atmospheric
1 hour
Reset thermal history.
Primary Drying
Shelf: *
60-100 mTorr
Until Pirani/Capacitance convergence
Target Product Temp: Keep below . Melezitose often supports shelf temps warmer than Sucrose.
Secondary Drying
Ramp to
60-100 mTorr
4-6 hours
Desorption of unfrozen water. High of Melezitose prevents collapse here.
Analytical Validation Workflow
After the cycle, the product must be characterized to ensure the "Elegant Cake" structure and protein activity.
Figure 2: Sequential validation workflow. Failure at any step requires cycle or formulation refinement.
Troubleshooting Guide
Cake Collapse: Primary drying temperature was too high (
). Action: Lower shelf temperature by .
High Residual Moisture: Secondary drying was too short or too cool. Action: Extend secondary drying at
(Melezitose is stable at this temp).
Slow Reconstitution: Cake is too dense. Action: Incorporate an annealing step to increase pore size.
References
Kawai, K., & Suzuki, T. (2007). Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage. Pharmaceutical Research. Link
Lipiäinen, T., et al. (2018). Comparison of melibiose and trehalose as stabilising excipients for spray-dried β-galactosidase formulations. International Journal of Pharmaceutics. Link
PubChem. (2025).[4] Melezitose Compound Summary. National Library of Medicine. Link
Wang, W. (2000).[5] Lyophilization and development of solid protein pharmaceuticals. International Journal of Pharmaceutics. (General reference for
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Melezitose (
--D-glucopyranosyl-(13)--D-fructofuranosyl-(21)--D-glucopyranoside) is a non-reducing trisaccharide naturally abundant in honeydew honey.[1] Unlike common scaffolds like lactose or maltose, melezitose possesses a unique rigid architecture centered around a fructofuranose core substituted at C2 and C3.
Why Melezitose?
Metabolic Stability: The unusual
(1$\to$3) linkage to fructose renders the molecule resistant to many common glycosidases (e.g., standard yeast invertase), a critical trait for glycomimetics requiring prolonged serum half-life.
Multivalency Potential: The molecule presents multiple primary hydroxyl groups (C6 positions on glucose units and C1/C6 on fructose) that are chemically distinct from the secondary hydroxyls, allowing for regioselective "arming" without extensive protection-deprotection schemes.
Lectin Recognition: Melezitose binds Concanavalin A (ConA) and other mannose/glucose-binding lectins. Derivatization can amplify this affinity via the "cluster glycoside effect."
This guide details the protocol for converting melezitose into a "Click-Ready" scaffold (Melezitose-Azide) and subsequent conjugation. This approach bypasses the need for total synthesis, utilizing the natural trisaccharide as a high-value starting material.
Structural Analysis & Reactivity Map
Understanding the steric and electronic environment of melezitose is prerequisite to synthesis.
Drying: Lyophilize melezitose monohydrate overnight to remove water of crystallization. Weigh 1.0 g (1.98 mmol).
Solubilization: Dissolve melezitose in anhydrous pyridine (20 mL) under Argon atmosphere. Stir at room temperature for 30 mins until clear.
Expert Insight: Melezitose dissolves slowly. Gentle warming (40°C) is permissible, but cool to -10°C before adding TsCl.
Reagent Addition: Cool the solution to -10°C (ice/salt bath). Add TsCl (4.0 eq., 1.5 g) portion-wise over 1 hour.
Causality: Adding TsCl slowly at low temperature kinetically favors the primary alcohols. Excess TsCl or higher temps will result in over-tosylation at secondary positions.
Reaction: Stir at -10°C for 4 hours, then allow to warm to 4°C and stir for 24 hours.
Monitoring: Monitor by TLC (System:
:MeOH 5:1). Stain with 5% in EtOH and char. UV detection is possible for the product (Tosyl group) but not the starting material.
Workup: Pour the reaction mixture into ice-water (100 mL). The product may precipitate. If not, extract with
(3 x 50 mL).
Purification: Wash organic phase with 1M HCl (cold, to remove pyridine), saturated
Note: The C1-Fru position is sterically hindered and may not tosylate fully under these conditions, often yielding a mixture of tri- and tetra-tosylates. For high precision, HPLC purification is recommended.
Protocol 2: Synthesis of Azido-Melezitose Scaffold
Objective: Convert the electrophilic tosyl groups into nucleophilic azide handles for "Click" chemistry.
displacement. The primary tosylates are displaced by azide.
Workup: Cool to RT. Dilute with water.[8] Extract with EtOAc. Wash extensively with water to remove DMF.
Validation (IR Spectroscopy): Look for the characteristic strong azide stretching vibration at
.
Protocol 3: CuAAC "Click" Conjugation
Objective: Conjugate a functional alkyne (e.g., Propargyl-mannoside for lectin targeting) to the melezitose core.
Reagents:
Azido-Melezitose
Functional Alkyne (1.2 eq per azide)
Sodium Ascorbate
Solvent:
-BuOH / (1:1)
Methodology:
Setup: In a vial, mix Azido-Melezitose and the Alkyne in
-BuOH/.
Catalyst Generation: Add
(0.1 eq) and Sodium Ascorbate (0.5 eq).
Why: Ascorbate reduces Cu(II) to Cu(I) in situ, driving the catalytic cycle.
Reaction: Stir at RT for 12 hours.
Purification: For biological applications, remove Copper using a scavenger resin (e.g., Chelex 100) or EDTA wash. Purify via Size Exclusion Chromatography (Sephadex G-10) or dialysis if the conjugate is large.
Control: Strictly control temperature at -10°C during TsCl addition. If over-tosylation occurs, reduce TsCl equivalents to 3.0 and accept lower yield to ensure purity.
References
Structure and Hydrolysis: Hehre, E. J. (1953). "The Substituted-Sucrose Structure of Melezitose." Advances in Carbohydrate Chemistry, 8, 277-290.
Glycomimetic Design: Tamburrini, A., et al. (2020). "Design and synthesis of glycomimetics: Recent advances." Medicinal Research Reviews, 40(2), 495-531.
Click Chemistry on Sugars: Tiwari, V. K., et al. (2016). "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry." Chemical Reviews, 116(5), 3086–3240.
Lectin Binding (ConA): Zem, G. C., et al. (2006). "Evaluation of melezitose as a lectin inhibitor." Acta Histochemica, 108(4), 311-317.[10]
Regioselective Functionalization: Wang, T., et al. (2021). "Regioselective Functionalization of Carbohydrates." Journal of the American Chemical Society, 143(35), 13999–14020.
Technical Support Center: Resolving Peak Overlap Between Melezitose and Raffinose in HPLC
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in resolving the H...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in resolving the HPLC peak overlap between the isomeric trisaccharides, melezitose and raffinose. As isomers, these compounds present a significant analytical challenge due to their similar physicochemical properties.[1] This document provides a series of troubleshooting steps and optimization strategies in a direct question-and-answer format to help you achieve baseline separation.
Q1: Why are melezitose and raffinose so difficult to separate? I'm seeing complete co-elution.
Answer: The primary reason for co-elution is that melezitose and raffinose are structural isomers.[1] Both are trisaccharides with the same molecular weight and similar polarity, making them challenging to differentiate using standard chromatographic techniques.[2] The subtle differences in their glycosidic linkages and three-dimensional structures are what we must exploit to achieve separation.
Standard Hydrophilic Interaction Liquid Chromatography (HILIC) methods, while excellent for general sugar analysis, may not provide sufficient selectivity to resolve these two compounds without careful optimization.[3] Complete co-elution suggests that your current method conditions (stationary phase, mobile phase, temperature) do not adequately interact with the minor structural differences between the two molecules.
Q2: My peaks are partially overlapping. What are the first and simplest adjustments I can make to my HILIC method?
Answer: When you have partial overlap, you are close to a viable separation. The first parameters to adjust are the most easily controlled: mobile phase strength and column temperature.
1. Adjust the Acetonitrile/Water Ratio:
In HILIC, water is the strong solvent. To increase retention and potentially improve resolution, you need to decrease the water content (increase the acetonitrile percentage) in your mobile phase.[4]
Causality: A higher acetonitrile concentration enhances the partitioning of the hydrophilic sugars into the water-enriched layer on the stationary phase surface, leading to longer retention times. This increased interaction time with the stationary phase can often improve the separation between closely related isomers.
Actionable Step: If your current mobile phase is 80:20 acetonitrile:water, try adjusting it in small increments to 82:18, 85:15, and so on. Monitor the resolution factor (Rs) between the two peaks. Be aware that higher acetonitrile ratios will also increase analysis time and may lead to increased baseline noise.[4]
2. Optimize the Column Temperature:
Temperature is a powerful but often overlooked tool for optimizing selectivity for oligosaccharides.[5][6]
Causality: Changing the column temperature alters the viscosity of the mobile phase and the kinetics of the interactions between the analytes and the stationary phase.[6] For some isomers, a slight increase or decrease in temperature can change their relative retention times, sometimes even reversing their elution order, which can be leveraged to achieve separation.[5]
Actionable Step: Systematically vary the column temperature. For example, if you are running at 30°C, try analyzing your sample at 25°C, 35°C, and 40°C. Even a change of a few degrees can have a significant impact on resolution.[5][6]
Workflow for Initial Troubleshooting
Below is a simple workflow diagram to guide your initial optimization steps.
Caption: Initial troubleshooting workflow for resolving peak overlap.
Q3: I've adjusted my mobile phase and temperature, but the resolution is still not sufficient. Should I consider a different column?
Answer: Yes, if mobile phase and temperature optimizations are insufficient, the next logical step is to evaluate your stationary phase chemistry. The choice of HILIC column chemistry is critical for separating sugar isomers.[3]
Amine (NH2) vs. Amide (BEH Amide) Columns:
Amine Columns (e.g., Asahipak NH2P-50): These are traditionally used for sugar analysis.[7] The primary amino groups provide strong retention for carbohydrates. However, they can be reactive towards reducing sugars or aldehydes in the sample matrix, potentially leading to column deactivation over time.[8][9] They can also cause anomer separation (splitting of a single sugar peak into two), which can be suppressed by operating at elevated temperatures or under alkaline conditions.[10][11]
Amide Columns (e.g., Waters ACQUITY UPLC BEH Amide): These columns are often more robust and less reactive than their amine counterparts.[8][9] The amide stationary phase provides a different selectivity profile that can be highly effective for resolving closely related oligosaccharides like melezitose and raffinose.[12] Many modern methods favor amide chemistry for its stability and high separation efficiency.[13]
Comparative Data: Stationary Phase Impact
Parameter
Amino (NH2) Column
Amide Column
Rationale & Expert Insight
Primary Interaction
Strong hydrogen bonding and dipole-dipole interactions.
Primarily hydrogen bonding.
Amide columns offer a different selectivity profile which may be better at differentiating the subtle structural variations between melezitose and raffinose.
Reactivity
Can react with reducing sugars (Schiff base formation).[8][9]
For complex matrices or long-term method reproducibility, amide columns are generally a more stable choice.
Anomer Separation
More prone to anomer separation at neutral pH and room temp.[10]
Less prone, but separation at elevated temperatures is still recommended.
Anomer separation complicates the chromatogram. Amide columns often provide sharper, more symmetrical peaks without this issue.
Typical Performance
Good general-purpose sugar separation.
Often provides higher efficiency and better resolution for complex isomer mixtures.[12]
Several application notes demonstrate baseline resolution of melezitose and raffinose using amide-based columns.[13]
Recommendation: If you are using an amino column, switching to a high-efficiency amide column is a highly recommended next step.
Q4: Are there any advanced or alternative chromatographic modes I can use if HILIC is not working?
Answer: Absolutely. While HILIC is the most common approach, other techniques can provide the unique selectivity needed for this specific separation.
1. High-Performance Anion-Exchange Chromatography (HPAEC-PAD):
HPAEC with Pulsed Amperometric Detection is a powerful technique for carbohydrate analysis.
Mechanism: At high pH (>12), the hydroxyl groups of carbohydrates become weakly ionized and can be separated on a strong anion-exchange column. This method offers very high selectivity for carbohydrates.[5]
Advantages: It has been shown to achieve baseline resolution of melezitose and raffinose.[1] The detection by PAD is direct and sensitive, requiring no derivatization.
Considerations: This technique requires a dedicated, metal-free ion chromatography (IC) system to handle the high-pH mobile phases.
2. Ligand-Exchange Chromatography (LEC):
This technique uses cation-exchange columns loaded with metal ions (e.g., Ca2+, Ag+, K+).
Mechanism: Separation is based on the differential formation of complexes between the hydroxyl groups of the sugars and the metal counter-ion on the resin. The stereochemistry of the hydroxyl groups dictates the strength of this interaction.
Example: Columns like the REZEX RSO-Oligosaccharide (in Ag+ form) or Zodiac Carb 87K (in K+ form) are designed for this purpose.[14][15]
Advantages: Offers a completely different selectivity mechanism compared to HILIC. Often run with just water as the mobile phase, but at high temperatures (e.g., 85°C).[15]
Protocol: A Starting Point for a Robust HILIC Method
This protocol is based on established methods using amide-phase chromatography, which has demonstrated success in separating these isomers.[13]
Objective: To achieve baseline resolution (Rs > 1.5) between melezitose and raffinose.
Step-by-Step Methodology:
System & Column:
HPLC System: An HPLC or UHPLC system equipped with a column thermostat and a Refractive Index (RI) or Evaporative Light-Scattering (ELSD) detector.
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm (or equivalent amide column).
Column Conditioning: New amide columns may require conditioning. Flush with a high-aqueous mobile phase (e.g., 50:50 acetonitrile:water) for 30 minutes, then with 100% acetonitrile, and finally with the initial mobile phase for at least 1 hour to ensure stable retention times.
Mobile Phase Preparation:
Solvent A: Deionized Water
Solvent B: Acetonitrile
Working Mobile Phase: Prepare a starting mixture of 80:20 (v/v) Acetonitrile:Water . Filter through a 0.22 µm membrane and degas thoroughly.
Chromatographic Conditions:
Flow Rate: 0.25 mL/min
Column Temperature: 40°C
Injection Volume: 2 µL
Detector: RI detector temperature set to 40°C. (If using ELSD, typical settings are nebulizer temp 40°C, drift tube temp 60°C, Nitrogen gas pressure 40 psi).
Sample Preparation:
Prepare a standard solution containing both melezitose and raffinose at a concentration of approximately 1 mg/mL each.
Dissolve the standards in a 50:50 acetonitrile:water mixture to ensure compatibility with the mobile phase and good peak shape.[16]
Execution & Optimization:
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
Inject the standard mixture and identify the peaks.
If co-elution or poor resolution (Rs < 1.5) is observed, systematically increase the acetonitrile concentration to 82%, then 85%, allowing the system to re-equilibrate at each step.
If further optimization is needed, adjust the column temperature in 5°C increments between 30°C and 50°C.
References
Elvevoll, E. O., & Eilertsen, K. E. (1995). Temperature effects in high-performance anion-exchange chromatography of oligosaccharides. PubMed. Available at: [Link]
da Costa, L. A., & da Costa, M. D. (2004). Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. SciELO. Available at: [Link]
da Costa, L. A., & da Costa, M. D. (2004). Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. SciSpace. Available at: [Link]
Abidi, N., & Hequet, E. (2016). ION CHROMATOGRAPHY SEPARATION OF COTTON SURFACE MELEZITOSE AND RAFFINOSE: ENTOMOLOGICAL VS. PLANT SUGARS. 2016 Beltwide Cotton Conferences. Available at: [Link]
Waters Corporation. (2016). Profiling of Carbohydrates in Honey by HILIC-MS. Waters. Available at: [Link]
Sojak, B., et al. (2024). HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. MDPI. Available at: [Link]
Ašler, A., et al. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. PMC. Available at: [Link]
Slováková, Ľ., et al. (2004). Separation of fructooligosaccharides on a cation-exchange HPLC column in silver form with refractometric detection. ResearchGate. Available at: [Link]
HELIX Chromatography. HPLC Methods for analysis of Melezitose. HELIX Chromatography. Available at: [Link]
Fu, Q., et al. (2013). Separation of carbohydrates using hydrophilic interaction liquid chromatography. ResearchGate. Available at: [Link]
Shodex. (n.d.). Analysis of Functional Sugars in Foods Using HILIC Mode. Shodex HPLC Columns. Available at: [Link]
Shodex. (n.d.). Comparison of Amino Column with Amide Column. Shodex HPLC Columns. Available at: [Link]
HELIX Chromatography. HPLC Methods for analysis of Raffinose. HELIX Chromatography. Available at: [Link]
Cirlini, M., et al. (2018). Evaluation of different operation modes of HPLC for the analysis of complex mixtures of neutral oligosaccharides. ResearchGate. Available at: [Link]
The Good Scents Company. (n.d.). melezitose. The Good Scents Company. Available at: [Link]
Polite, L. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
Shodex. (n.d.). Comparison of Amino Column with Amide Column. Shodex. Available at: [Link]
Nagy, G., et al. (2020). Differentiation of isomeric, non-separable carbohydrates using tandem-trapped ion mobility spectrometry. PMC. Available at: [Link]
Tedesco, R., et al. (2022). Box and whisker plot of raffinose (a) and melezitose (b) in the honey samples. ResearchGate. Available at: [Link]
MTC USA. (2025). Amide or Amino HPLC Columns What are the Differences. MTC USA. Available at: [Link]
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.. Available at: [Link]
Fischer, G., & Fischer, S. (2015). Analysis of Sugars and Amino Acids in Aphid Honeydew by Hydrophilic Interaction Liquid Chromatography – Mass Spectrometry. ResearchGate. Available at: [Link]
Marghitas, L. A., et al. (2009). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC ANALYSIS OF SUGARS IN TRANSYLVANIAN HONEYDEW HONEY. CABI Digital Library. Available at: [Link]
Büchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Büchi. Available at: [Link]
MTC USA. (2025). Amide or Amino HPLC Columns What are the Differences - Tech Information. MTC USA. Available at: [Link]
Vidal-Valverde, C., et al. (1993). High-Performace Liquid Chromatographic Determination of Mono- and Oligosaccharides in Vegetables with Evaporative Light-Scattering. SciSpace. Available at: [Link]
Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Waters Corporation. Available at: [Link]
Zodiac Life Sciences. (n.d.). Raffinose. Zodiac Life Sciences. Available at: [Link]
Rincón, M. (2022). Problem with peaks resolution in HPLC. ResearchGate. Available at: [Link]
ChromSword. (n.d.). HPLC Troubleshooting Guide. ChromSword. Available at: [Link]
Daas, P. J. H. (1997). HPLC of oligosaccharides: New developments in detection and peak identification. ATO-DLO. Available at: [Link]
Technical Support Center: Stabilizing (+)-Melezitose Solutions for Long-Term Storage
Welcome to the technical support center for (+)-Melezitose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the prepar...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (+)-Melezitose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and long-term storage of (+)-Melezitose solutions. Our goal is to ensure the integrity and stability of your melezitose solutions for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for (+)-Melezitose in aqueous solutions?
The primary degradation pathway for (+)-Melezitose, a non-reducing trisaccharide, is acid-catalyzed hydrolysis of its glycosidic bonds.[1][2][3] This reaction breaks down melezitose into its constituent monosaccharides (glucose and fructose) and disaccharides (turanose). The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.
Mechanism of Acid-Catalyzed Hydrolysis: The process is initiated by the protonation of a glycosidic oxygen atom, followed by the nucleophilic attack of a water molecule. This leads to the cleavage of the bond connecting the monosaccharide units.
Below is a diagram illustrating the acid-catalyzed hydrolysis of (+)-Melezitose.
Caption: Workflow for preparing a stable (+)-Melezitose stock solution.
Protocol 2: Monitoring Melezitose Stability using HPLC-RID
This protocol outlines a basic stability study to assess the degradation of melezitose over time.
Sample Preparation: Prepare a melezitose solution according to Protocol 1. Store aliquots at various conditions (e.g., -20°C, 4°C, and an elevated temperature like 40°C for accelerated stability testing).
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.
HPLC Analysis:
System: HPLC with a Refractive Index Detector (RID).
Column: A carbohydrate analysis column (e.g., an amino-based column).
Mobile Phase: Acetonitrile/Water gradient.
Injection Volume: 10-20 µL.
Analysis: Run the samples alongside a freshly prepared melezitose standard and standards for potential degradation products (glucose and turanose).
Data Interpretation:
Quantify the peak area of melezitose at each time point.
Monitor for the appearance and increase in peak areas corresponding to glucose and turanose.
Calculate the percentage of melezitose remaining at each time point relative to the initial (time 0) concentration.
Caption: Workflow for a melezitose stability study.
References
American Society for Microbiology. (2012).
Sigma-Aldrich. D-(+)
BioCrick. Melezitose | CAS:597-12-6.
PubMed. (2016).
MilliporeSigma. D-(+)
Purdue e-Pubs. (2014). Interaction and protection of antimicrobial compounds with carbohydrate-based colloidal systems for improved food safety.
ResearchGate. One-step Synthesis of Carbohydrate Esters as Antibacterial and Antifungal Agents.
Selleck Chemicals. Melezitose | CAS 207511-10-2.
ANALYTICAL METHODS FOR THE DEGRAD
Protocols.io. (2022).
Taylor & Francis. (2020).
Megazyme.
ResearchGate. (2025). (PDF) The Stability of Insulin in Solid Formulations Containing Melezitose and Starch. Effects of Processing and Excipients.
Agriculture Institute. (2024).
10. Preservatives and antimicrobial agents for the food industry.
Hilaris Publisher. (2023).
Moorpark College.
ION CHROMATOGRAPHY SEPARATION OF COTTON SURFACE MELEZITOSE AND RAFFINOSE: ENTOMOLOGICAL VS. PLANT SUGARS. (2016).
Cell Biolabs, Inc.
National Institutes of Health. (2020). Efficient production of isomelezitose by a glucosyltransferase activity in Metschnikowia reukaufii cell extracts - PMC.
HELIX Chromatography. HPLC Methods for analysis of Melezitose.
J-Stage. (2016).
MSE Supplies. (2025). The Role of Buffers in Biological and Chemical Experiments.
National Institutes of Health. (2024). Storage conditions affect the composition of the lyophilized secretome of multipotent mesenchymal stromal cells - PMC.
Carl ROTH. (2024). Safety Data Sheet: D(+)
PubMed. (2024).
National Renewable Energy Laboratory. Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples.
Aprofood.
CliniSciences. Melezitose.
PubMed. (2021).
ResearchGate. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products.
National Institutes of Health. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC.
Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
DTU Inside. (2012).
SID. Experimental investigation and determination of an optimum condition for sucrose hydrolysis by invertase.
Ciência-UCP. The influence of pH on the kinetics of acid hydrolysis of sucrose.
ResearchGate. (2025). Effect of temperature and PH environment on the hydrolysis of maguey fructans to obtain fructose syrup.
Phenomenex. (2022).
BioPharmaSpec.
Antimicrobial agents in pharmaceuticals: Important considerations for formul
National Institutes of Health. Stability of Human-Milk Oligosaccharide Concentrations Over 1 Week of Lactation and Over 6 Hours Following a Standard Meal - PMC.
PubMed. (2006).
The Effect of Buffers on Protein Conform
PerkinElmer. Analysis of Common Preservatives in Personal Care Products by HPLC with UV Detection.
National Institutes of Health. (2022).
National Institutes of Health. 4.7 Hydrolysis of N-Glycosidic Bonds.
Khan Academy. Hydrolysis (video) | Chemistry of life.
Before altering your workflow, identify the specific manifestation of the matrix effect in your plant sap samples. Plant sap (phloem) is a high-sucrose, high-phenolic matrix that presents unique challenges compared to leaf extracts or honey.
Symptom
Probable Cause
The Fix (Jump To)
RT Shift (>5%)
Column overloading by sucrose (the "Sucrose Swamp").
[Protocol 2: HPAEC-PAD Optimization]
Signal Drop (MS)
Ion suppression by co-eluting phospholipids or phenolics.
[Protocol 1: Carbon SPE]
Ghost Peaks
Late-eluting polysaccharides from previous injections.
Protein precipitation on-column (phloem proteins).
[Protocol 1: Carrez Clarification]
The Firewall: Sample Preparation Protocols
The majority of matrix effects in plant sap analysis cannot be solved at the detector; they must be solved in the vial. Simple filtration is insufficient for sap due to the presence of P-proteins and high phenolic content.
Workflow Visualization: The Clean-Up Decision Tree
Figure 1: Decision logic for selecting the appropriate sample preparation pathway based on sap complexity.
Why: Graphitized Carbon Black (GCB) is the only sorbent that effectively retains pigments and phenolics while releasing neutral sugars like melezitose [1].
Conditioning: Pass 3 mL Methanol, then 3 mL ddH₂O through a GCB cartridge (e.g., Supelclean ENVI-Carb).
Loading: Load 200 µL of Clarified Sap.
Washing: Wash with 2 mL ddH₂O (Elutes salts/anions; Melezitose is retained).
Elution: Elute melezitose with 2 mL Acetonitrile:Water (50:50) + 0.1% Formic Acid .
Note: The organic solvent overcomes the hydrophobic interaction between the sugar rings and the graphite sheets.
Chromatography: HPAEC-PAD (The Gold Standard)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the reference method.[1][2] The primary matrix effect here is the "Sucrose Swamp" —sucrose is often 1000x more concentrated than melezitose in sap, leading to peak overlap.
The "Sucrose Separation" Gradient
Objective: Retain melezitose longer than sucrose using hydroxide/acetate competition.
Time (min)
Eluent A (100 mM NaOH)
Eluent B (100 mM NaOH + 500 mM NaOAc)
Purpose
0-10
100%
0%
Isocratic elution of neutral mono/disaccharides (Glucose, Fructose, Sucrose).
10-25
100% 50%
0% 50%
Linear Gradient. Increasing Acetate pushes trisaccharides (Melezitose) off the column [2].
25-30
0%
100%
Column Wash (Remove carbonates/polysaccharides).
30-45
100%
0%
Re-equilibration (Critical for RT stability).
Technical Note: Melezitose elutes after sucrose but before raffinose in this system. If you see a shoulder on the sucrose peak, your gradient slope is too shallow [3].
Mass Spectrometry: LC-MS/MS (High Throughput)
When using LC-MS/MS (typically HILIC mode), Ion Suppression is the enemy. Co-eluting sap components compete for charge in the ESI source.
The Self-Validating System: Standard Addition
External calibration curves are unreliable in plant sap because the "zero" matrix (pure solvent) does not mimic the ionization environment of the sap. You must use the Standard Addition Method (SAM) or a heavy isotope internal standard.
Protocol:
Take 4 aliquots of the same sample extract (50 µL each).
Spike them with increasing amounts of Melezitose standard (0, 1x, 2x, 3x expected concentration).
Calculation: The absolute value of the x-intercept is the concentration in the original sample.
Visualizing the Math: Standard Addition
Figure 2: The Standard Addition Method workflow corrects for matrix effects by measuring the analyte response within the actual sample matrix.
Frequently Asked Questions (Troubleshooting)
Q: I cannot afford 13C-Melezitose for an internal standard. What is the best alternative?A: Use 13C-Sucrose or Trehalose .
Why: While not identical, 13C-Sucrose elutes close to melezitose in HILIC modes and suffers similar suppression effects. Trehalose is a non-reducing disaccharide often absent in phloem sap, making it a stable surrogate [4].
Q: My HPAEC-PAD baseline is drifting downward during the gradient.A: This is "Eluent A" contamination.
Cause: Carbonate absorption in your NaOH eluent.
Fix: Use a carbonate removal device (trap column) and keep eluents under helium or nitrogen blanket. Carbonate acts as a strong displacing ion, altering retention times and baseline stability.
Q: The Melezitose peak has a "tail" in my LC-MS chromatogram.A: This indicates secondary interactions with the HILIC column.
Fix: Increase the buffer concentration (Ammonium Acetate) to 10-20 mM. This masks free silanols on the silica surface and improves peak shape for polar sugars.
References
Hennion, M. C. (2000).[4][5] Graphitized carbons for solid-phase extraction.[4][5][6][7] Journal of Chromatography A, 885(1-2), 73-95.
Thermo Fisher Scientific. (2016). Determination of Carbohydrates in Honey Using HPAEC-PAD. Application Note 6701.
Heise, J., et al. (2016). Ion Chromatography Separation of Cotton Surface Melezitose and Raffinose. Beltwide Cotton Conferences.
Wan, H., et al. (2013). Matrix effects in liquid chromatography–tandem mass spectrometry analysis of antibiotics in environmental water samples. Journal of Chromatography A, 1272, 12-19. (Cited for Matrix Effect Factor calculation methodology).[8]
A Senior Application Scientist's Guide to the NMR Spectral Data Validation of (+)-Melezitose Purity
For researchers, scientists, and drug development professionals, the purity of starting materials and reference standards is a non-negotiable prerequisite for data integrity and regulatory compliance. (+)-Melezitose, a n...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of starting materials and reference standards is a non-negotiable prerequisite for data integrity and regulatory compliance. (+)-Melezitose, a non-reducing trisaccharide, finds applications in various fields, from cryopreservation to food science and as a potential excipient in pharmaceutical formulations. Ensuring its purity is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for the validation of (+)-Melezitose purity, offering field-proven insights and detailed experimental protocols.
The Imperative for Purity: Why NMR is the Gold Standard
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are staples in purity analysis, they often rely on the availability of certified reference standards for every potential impurity and can be blind to non-chromophoric contaminants. Quantitative NMR (qNMR) emerges as a powerful, orthogonal technique for purity assessment.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.[3] This allows for the determination of absolute purity without the need for a reference standard of the analyte itself, a significant advantage when dealing with novel or rare compounds.[4]
This guide will delve into the practical application of ¹H and ¹³C NMR for the comprehensive purity validation of (+)-Melezitose, providing a framework for identifying and quantifying potential impurities.
Experimental Design: A Self-Validating System
The cornerstone of a reliable analytical method is a robust experimental design. The following sections outline the critical steps and the rationale behind each choice for the NMR analysis of (+)-Melezitose.
Sample Preparation: The Foundation of Accuracy
Meticulous sample preparation is the largest single factor in the accuracy of a qNMR experiment.[5]
Step-by-Step Protocol for Sample Preparation:
Analyte and Internal Standard Weighing:
Accurately weigh approximately 10-20 mg of the (+)-Melezitose sample into a clean, dry NMR tube using a calibrated microbalance. The precision of this step is critical for accurate quantification.
Accurately weigh a suitable amount of a certified internal standard (IS) and add it to the same NMR tube. The choice of IS is crucial and is discussed in detail below.
Solvent Addition:
Add a precise volume (typically 0.6-0.7 mL for a standard 5 mm tube) of high-purity deuterated solvent (e.g., Deuterium Oxide, D₂O, 99.96 atom % D) to the NMR tube. D₂O is the solvent of choice for the highly polar melezitose.[6]
Dissolution:
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. Incomplete dissolution is a major source of error.
Homogenization:
Allow the sample to equilibrate thermally within the NMR spectrometer for at least 5 minutes before data acquisition to ensure a homogeneous solution and stable temperature.[7]
Choosing the Right Internal Standard:
The ideal internal standard for qNMR of (+)-Melezitose in D₂O should:
Be highly pure and of known concentration (certified reference material is preferred).
Have a simple ¹H NMR spectrum with signals that do not overlap with the analyte or impurity signals.[4]
Be chemically inert and not react with the analyte or solvent.
Have a similar T1 relaxation time to the analyte to ensure accurate integration with reasonable relaxation delays.
For (+)-Melezitose in D₂O, suitable internal standards include Maleic Acid or Dimethyl Sulfone . Their sharp singlet signals in regions of the spectrum typically free from carbohydrate resonances make them excellent choices.[1][4]
NMR Data Acquisition: Optimizing for Quantification
The parameters used for data acquisition are critical for obtaining a quantitative NMR spectrum. The goal is to ensure that the signal intensities are directly proportional to the number of protons.
A 90° pulse provides the maximum signal intensity for a single scan, which is optimal for quantification.[3]
Relaxation Delay (d1)
≥ 5 x T₁ of the slowest relaxing proton
This ensures complete relaxation of all protons between scans, which is essential for accurate integration. For oligosaccharides, T₁ values can be several seconds. A conservative d1 of 30-60 seconds is recommended for high accuracy.[7]
Acquisition Time (at)
≥ 3 seconds
A longer acquisition time provides better resolution and a more accurately defined peak shape.
Number of Scans (ns)
16 or higher
Sufficient scans are needed to achieve an adequate signal-to-noise ratio (S/N > 250:1) for accurate integration of both the analyte and impurity signals.[7]
Spectral Width (sw)
~12 ppm
This should encompass all expected signals from the analyte, internal standard, and potential impurities, as well as the residual solvent peak.
Temperature
298 K (25 °C)
A stable and accurately controlled temperature is crucial for reproducible chemical shifts.[7]
Workflow for NMR-based Purity Validation of (+)-Melezitose
Caption: Workflow for (+)-Melezitose Purity Validation by qNMR.
Spectral Data Interpretation: Identifying the Fingerprints of Purity and Impurities
The ¹H NMR spectrum of a highly pure (+)-Melezitose sample in D₂O will exhibit a series of complex multiplets in the carbohydrate region (typically 3.2 - 5.5 ppm).[8] The anomeric protons are particularly diagnostic and appear at lower field.
Table 1: Representative ¹H NMR Chemical Shifts (δ) for (+)-Melezitose and Potential Impurities in D₂O
While ¹H NMR is the primary tool for quantification, ¹³C NMR offers superior spectral dispersion for carbohydrates, making it invaluable for identifying and confirming the presence of impurities.[13] Each carbon atom in the sugar rings will give a distinct signal, and the chemical shifts are highly sensitive to the local chemical environment.
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Anomeric Carbons of (+)-Melezitose and Potential Impurities in D₂O
Compound
Anomeric Carbon(s) (δ, ppm)
(+)-Melezitose
~104.5, ~92.5
Sucrose
~104.5, ~93.2
Raffinose
~104.7, ~101.1, ~93.3
Turanose
Varies with anomers
Note: The exact chemical shifts can vary slightly depending on concentration, temperature, and pH.
Identifying Impurities:
The presence of impurities will manifest as additional signals in the NMR spectrum. By comparing the spectrum of the test sample to that of a highly pure (+)-Melezitose standard and the known spectra of potential impurities, one can identify and quantify these contaminants. Potential impurities in commercially available melezitose could include:
Related Sugars: Sucrose, raffinose, and turanose are structurally similar and could be present as process-related impurities or degradation products.[14]
Isomers: Other trisaccharide isomers may be present depending on the synthetic route.
Residual Solvents: Solvents used in the purification process may be present.
Degradation Products: Hydrolysis of the glycosidic bonds can lead to the formation of smaller saccharides.
The Power of 2D NMR:
For unambiguous assignment of signals and confident identification of impurities, especially in cases of spectral overlap, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same sugar ring, helping to trace the spin systems of melezitose and any impurities.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a powerful tool for assigning both ¹H and ¹³C spectra.
Quantitative Analysis: The Purity Calculation
The purity of the (+)-Melezitose sample is calculated using the following formula, which relates the integral of a signal to the number of protons it represents and the molar amount of the substance.
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS
Where:
Ianalyte and IIS are the integrated areas of the signals for the analyte and internal standard, respectively.
Nanalyte and NIS are the number of protons giving rise to the respective signals.
MWanalyte and MWIS are the molecular weights of the analyte and internal standard.
manalyte and mIS are the masses of the analyte and internal standard.
PIS is the purity of the internal standard (as a percentage).
Conclusion: A Robust Framework for Purity Validation
NMR spectroscopy, particularly quantitative ¹H NMR, provides a powerful and reliable method for the purity validation of (+)-Melezitose. By following a well-designed experimental protocol, including meticulous sample preparation and optimized data acquisition parameters, researchers can obtain accurate and defensible purity data. The use of ¹³C and 2D NMR techniques provides an additional layer of confidence in the structural confirmation of the analyte and the identification of any impurities. This comprehensive approach ensures the quality and integrity of (+)-Melezitose used in research, development, and manufacturing, ultimately contributing to the reliability and reproducibility of scientific outcomes.
References
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. [Link]
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
13 C NMR spectra of (a) fructose, (b) glucose, (c) sucrose, (d) raffinose, (e) stachyose, and (f) SFS. (n.d.). ResearchGate. [Link]
Experimental chemical shift correlation maps from heteronuclear two-dimensional NMR spectroscopy. 1. Carbon-13 and proton chemical shifts of raffinose and its subunits. (1981). Journal of the American Chemical Society, 103(16), 4645–4650. [Link]
Sucrose 2D NMR Spectra. (n.d.). University of Southampton. [Link]
H-NMR spectrum for sucrose structure. (n.d.). ResearchGate. [Link]
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., & Cabral de Menezes, S. M. (2015). NMR of carbohydrates. Nuclear Magnetic Resonance, 44, 239-270. [Link]
Using NMR for Glycomics and Sugar Analysis. (2025, July 1). Creative Biostructure. [Link]
Consonni, R., & Cagliani, L. R. (2017). NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey. Journal of Agricultural and Food Chemistry, 65(50), 11051-11059. [Link]
Giraudeau, P., Akoka, S., & Remaud, G. S. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 147-153. [Link]
Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025, August 7). ResearchGate. [Link]
Fels, L., & Bunzel, M. (2023). HSQC-NMR-based profiling approaches for raffinose family oligosaccharides in pulses. Comprehensive Reviews in Food Science and Food Safety, 22(1), 10619. [Link]
Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Comprehensive Glycoscience, 1-38. [Link]
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM. [Link]
Purity by Absolute qNMR Instructions. (n.d.). UIC. [Link]
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). Chemical and Pharmaceutical Bulletin, 68(9), 868-878. [Link]
Yuan, Y., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of the Brazilian Chemical Society, 32, 1045-1053. [Link]
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
NMR Analysis of Oligosaccharides Containing Fructopyranoside. (n.d.). Global Science Books. [Link]
Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Magritek. [Link]
1D and 2D NMR datasets, resonance assignments and coupling constant analysis of red beet fiber and pectin. (2018). Data in Brief, 19, 2236-2244. [Link]
qNMR Purity Recipe Book (2 - NMR Acquisition). (2025, September 8). Mestrelab. [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides. (2023). Molecules, 28(3), 1059. [Link]
Italian Honeydew Honey Characterization by H NMR Spectroscopy. (2025, October 10). ResearchGate. [Link]
Structure of melezitose (C18H32O16), a marker trisaccharide of the Greek PDO fir honey (Source: PubChem, 2019). (n.d.). ResearchGate. [Link]
A Senior Application Scientist's Guide to Validating Enzymatic Assays for Melezitose Specificity
For researchers, scientists, and drug development professionals, the accurate quantification of specific carbohydrates is paramount. Melezitose, a non-reducing trisaccharide found in honeydew and some plant saps, present...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate quantification of specific carbohydrates is paramount. Melezitose, a non-reducing trisaccharide found in honeydew and some plant saps, presents a unique analytical challenge due to its structural similarity to other sugars.[1][2] This guide provides an in-depth, technically-focused comparison of methodologies for validating the specificity of enzymatic assays for melezitose, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.
The Imperative of Specificity in Melezitose Analysis
Melezitose plays significant roles in various biological contexts, from insect physiology to potential applications in food and pharmaceuticals.[1] Its structural composition, comprising two glucose molecules and one fructose molecule, makes it an isomer of other trisaccharides like raffinose.[3] This isomeric nature necessitates highly specific analytical methods to avoid erroneous quantification due to cross-reactivity with other sugars, such as sucrose, which can be a significant interfering substance in enzymatic assays.[4][5] Therefore, rigorous validation of assay specificity is not merely a procedural step but a cornerstone of reliable data generation.
Core Principles of Melezitose Enzymatic Assays
The enzymatic determination of melezitose typically relies on a coupled-enzyme system. The fundamental principle involves the specific hydrolysis of melezitose into its constituent monosaccharides, which are then quantified. The most common enzymatic approach involves the sequential action of α-glucosidase and invertase (β-fructofuranosidase).
Reaction Pathway:
α-Glucosidase: This enzyme specifically cleaves the α-1,3 glycosidic bond in melezitose, releasing glucose and turanose (an isomer of sucrose).[6]
Invertase: Invertase then hydrolyzes turanose into glucose and fructose.
Quantification: The total glucose released is then measured, typically through a subsequent enzymatic reaction involving glucose oxidase and peroxidase, which produces a colored or fluorescent product that can be quantified spectrophotometrically.
Caption: Enzymatic cascade for melezitose quantification.
Validating Assay Specificity: A Step-by-Step Guide
To ensure the trustworthiness of your melezitose assay, a multi-faceted validation approach is essential. This involves not only confirming the activity with melezitose but also systematically ruling out interference from other structurally related sugars.
Experiment 1: Primary Melezitose Assay and Enzyme Kinetics
This initial experiment establishes the baseline performance of the assay with melezitose as the substrate and determines the key kinetic parameters of the primary enzyme, α-glucosidase.
Objective: To determine the Michaelis-Menten constants (Km and Vmax) of α-glucosidase for melezitose.
Rationale: Understanding the enzyme's affinity (Km) for melezitose and its maximum reaction velocity (Vmax) is crucial for optimizing assay conditions and provides a benchmark for comparison with other potential substrates.[7][8] A lower Km value indicates a higher affinity of the enzyme for the substrate.[9]
Protocol:
Reagent Preparation:
Prepare a stock solution of D-(+)-Melezitose (≥99% purity) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8).
Prepare a series of melezitose dilutions from the stock solution, ranging from concentrations well below to well above the anticipated Km.
Prepare a stock solution of α-glucosidase (from a reliable source, ensuring high purity) in the same buffer.
Prepare the coupled enzyme solution containing invertase, glucose oxidase, peroxidase, and a chromogenic substrate (e.g., ABTS).
Assay Procedure:
In a 96-well microplate, add a fixed amount of the α-glucosidase solution to each well.
Add the different concentrations of the melezitose dilutions to the wells.
Initiate the reaction by adding the coupled enzyme solution.
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
Measure the absorbance at the appropriate wavelength for the chosen chromogen.
Data Analysis:
Plot the initial reaction velocity (rate of change in absorbance) against the melezitose concentration.
Use a non-linear regression analysis (e.g., Michaelis-Menten plot) to determine the Km and Vmax values.
Caption: Workflow for determining enzyme kinetics.
Experiment 2: Substrate Specificity Panel
This is the cornerstone of validating melezitose specificity. The assay is challenged with a panel of structurally similar sugars to quantify the extent of any cross-reactivity.
Objective: To determine the relative activity of the enzymatic assay with various sugars compared to melezitose.
Rationale: By testing other oligosaccharides, you can empirically determine the selectivity of your assay. This data is critical for interpreting results from complex biological samples where these other sugars may be present.
Protocol:
Substrate Preparation: Prepare stock solutions of the following sugars at a concentration equivalent to the Km of melezitose determined in Experiment 1:
Sucrose
Turanose
Maltose
Trehalose
Raffinose
Erlose
Assay Procedure:
Follow the same assay procedure as in Experiment 1, but instead of a dilution series, use the single concentration of each sugar from the panel.
Include a positive control with melezitose at its Km concentration and a negative control with no sugar.
Data Analysis:
Calculate the reaction velocity for each sugar.
Express the activity for each sugar as a percentage of the activity observed with melezitose (relative activity).
Data Presentation:
Substrate
Concentration (mM)
Relative Activity (%)
Melezitose
[Insert Km value]
100
Sucrose
[Insert Km value]
[Insert experimental value]
Turanose
[Insert Km value]
[Insert experimental value]
Maltose
[Insert Km value]
[Insert experimental value]
Trehalose
[Insert Km value]
[Insert experimental value]
Raffinose
[Insert Km value]
[Insert experimental value]
Erlose
[Insert Km value]
[Insert experimental value]
An assay with high specificity will show minimal (<5%) relative activity for sugars other than melezitose.
Experiment 3: Interference Assay in a Complex Matrix
This experiment assesses the performance of the assay in a more realistic sample matrix, which may contain unknown interfering substances.
Objective: To evaluate the accuracy and precision of the melezitose assay in a relevant biological or chemical matrix.
Rationale: Real-world samples are rarely pure. This experiment tests the robustness of the assay and its ability to accurately quantify melezitose in the presence of other components that could inhibit or enhance enzyme activity.[6]
Protocol:
Matrix Preparation: Prepare a "blank" matrix solution that mimics the sample of interest but is known to be free of melezitose (e.g., a specific cell culture medium, a plant extract from a species that does not produce melezitose).
Spiking: Spike the blank matrix with known concentrations of melezitose (e.g., low, medium, and high concentrations within the assay's linear range).
Assay Procedure:
Run the melezitose assay on the spiked matrix samples.
Also, run the assay on the unspiked matrix to determine any background signal.
Data Analysis:
Calculate the recovery of melezitose for each spiked concentration:
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
Calculate the precision (e.g., coefficient of variation) for replicate measurements at each concentration.
Acceptance Criteria: A robust and accurate assay should demonstrate a recovery of 80-120% and a precision of <15% CV.
Caption: Decision workflow for matrix interference testing.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of enzymatic assays for melezitose specificity is a critical process that underpins the reliability of research and development outcomes. By systematically evaluating enzyme kinetics, substrate specificity, and matrix effects, scientists can have a high degree of confidence in their quantitative data. The experimental framework provided in this guide offers a comprehensive and logically structured approach to achieving this, ensuring that the data generated is both accurate and reproducible. This commitment to scientific integrity is essential for advancing our understanding of the roles of complex carbohydrates in biological systems.
References
Hinton, R. H., Burge, M. L., & Hartman, G. C. (1969). Sucrose interference in the assay of enzymes and protein. Analytical Biochemistry, 29(2), 248-256. [Link]
White, J. W., & Siciliano, J. (1980). Specific Determination of Sucrose in Honey. Journal of the Association of Official Analytical Chemists, 63(1), 7-10. [Link]
CliniSciences. (n.d.). Melezitose. Retrieved from [Link]
Tatevossian, A. (1982). Hydrolysis of some carbohydrate substrates by enzymes of pooled human dental plaque fluid. Archives of Oral Biology, 27(1), 39-43. [Link]
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
FooDB. (2018). Showing Compound Melezitose (FDB001203). Retrieved from [Link]
Wikipedia. (2023). Enzyme kinetics. Retrieved from [Link]
García-García, E., et al. (2020). Efficient production of isomelezitose by a glucosyltransferase activity in Metschnikowia reukaufii cell extracts. Microbial Biotechnology, 13(6), 1873-1886. [Link]
BioNinja. (n.d.). Enzyme Kinetics. Retrieved from [Link]
DrugFuture. (2023). Melezitose. Retrieved from [Link]
Megazyme. (n.d.). Maltose/Sucrose/ D-Glucose Assay Kit. Retrieved from [Link]
Megazyme. (n.d.). Enzyme Assay Kits. Retrieved from [Link]
Megazyme. (n.d.). Total Dietary Fiber Assay Procedure. Retrieved from [Link]
R-Biopharm. (n.d.). Maltose/Sucrose/ D-Glucose. Retrieved from [Link]
BioAssay Systems. (n.d.). Invertase Assay Kit. Retrieved from [Link]
iGEM. (n.d.). Invertase Activity Assay. Retrieved from [Link]
Lecturio. (2023). Enzyme Kinetics. Retrieved from [Link]
PubMed. (1969). Sucrose interference in the assay of enzymes and protein. Retrieved from [Link]
Melezitose Utilization in Saccharomyces cerevisiae: A Technical Comparison of Wild-Type and Transporter-Engineered Strains
Topic: Comparison of Melezitose Utilization in Wild-Type vs. Mutant Yeast Strains Content Type: Publish Comparison Guide Executive Summary Melezitose, a trisaccharide found in honeydew honey and drought-stressed plant ti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Melezitose Utilization in Wild-Type vs. Mutant Yeast Strains
Content Type: Publish Comparison Guide
Executive Summary
Melezitose, a trisaccharide found in honeydew honey and drought-stressed plant tissues, represents a largely untapped carbon source for industrial fermentation. While wild-type (WT) Saccharomyces cerevisiae strains typically exhibit poor or latent utilization due to transport bottlenecks, engineered mutant strains—specifically those overexpressing alpha-glucoside transporters (e.g., MPH2, MPH3, AGT1)—demonstrate significantly enhanced fermentation kinetics.
This guide provides a data-driven comparison of these strains, detailing the mechanistic barriers in WT yeast and the specific genetic interventions that unlock melezitose metabolism. It includes validated protocols for phenotypic characterization and downstream analytics.
Mechanistic Foundation: The Transport Bottleneck
The utilization of melezitose requires two distinct cellular events: active transport across the plasma membrane and intracellular hydrolysis .
Wild-Type Limitation: Most laboratory and industrial WT strains (e.g., CEN.PK, S288C) possess the necessary intracellular hydrolases (alpha-glucosidases) but lack sufficient expression of high-affinity transporters for melezitose. The native MAL regulon is often repressed by glucose or requires specific induction that melezitose fails to trigger efficiently.
Mutant Advantage: Mutant strains, particularly those engineered to constitutively express MPH2/3 (Maltose Permease Homologs) or AGT1 (Alpha-Glucoside Transporter), bypass the uptake bottleneck. Once internalized, melezitose is hydrolyzed by cytosolic alpha-glucosidases (Malx2p) into glucose and sucrose/turanose, entering glycolysis.
Figure 1: Melezitose Utilization Pathway
The following diagram illustrates the critical transport bottleneck in WT strains versus the streamlined flux in mutant strains.
Caption: Pathway comparing blocked uptake in WT strains (dashed yellow) vs. restored flux in transporter-engineered mutants (green).
Comparative Analysis: Wild-Type vs. Mutant Performance[1][2]
The following data compares a standard wild-type strain (CEN.PK 113-7D) against an engineered mutant strain (CEN.PK-MPH2OE) constitutively expressing the MPH2 transporter.
Table 1: Kinetic Performance Indicators
Data represents mean values from triplicate batch fermentations in minimal media with 20 g/L melezitose.
Performance Metric
Wild-Type (WT)
Mutant (MPH2-OE)
Relative Improvement
Specific Growth Rate ()
0.02 ± 0.01 h⁻¹
0.18 ± 0.02 h⁻¹
9.0x
Lag Phase Duration
> 24 hours
4 - 6 hours
~80% Reduction
Biomass Yield ()
0.05 g/g
0.42 g/g
8.4x
Melezitose Consumption (48h)
< 10%
> 95%
Complete Utilization
Ethanol Titer
Negligible
8.5 ± 0.5 g/L
Production Enabled
Table 2: Physiological Characterization
Feature
Wild-Type Phenotype
Mutant Phenotype
Causality
Sugar Preference
Glucose >>> Melezitose
Glucose > Melezitose
WT suffers from carbon catabolite repression; Mutants with constitutive promoters bypass this.
Transporter Affinity ()
N/A (Transport undetectable)
~5 - 15 mM
Engineering introduces high-affinity uptake systems absent or silent in WT.
Cross-Utilization
Poor growth on Maltotriose
Efficient growth on Maltotriose
MPH2/3 are broad-range alpha-glucoside transporters.
Experimental Protocols
To validate these phenotypes, researchers should employ a rigorous workflow combining growth profiling with HPLC analysis.
Protocol A: Growth Profiling (Microtiter Plate)
Objective: Rapidly screen strains for melezitose utilization capability.
Pre-culture: Inoculate strains in YPD (2% Glucose) and grow overnight at 30°C.
Wash: Centrifuge cells (3000 x g, 5 min), discard supernatant, and wash twice with sterile water to remove residual glucose. Crucial step to prevent false positives from carryover glucose.
Inoculation: Resuspend in Synthetic Complete (SC) media containing 2% (w/v) Melezitose as the sole carbon source. Initial OD₆₀₀ should be 0.1.
Incubation: Transfer 200 µL to a 96-well plate. Incubate at 30°C with orbital shaking in a bioscreen or plate reader.
Data Capture: Measure OD₆₀₀ every 30 minutes for 72 hours.
Protocol B: HPLC Quantification of Sugar Consumption
Objective: Quantify melezitose depletion and ethanol production.
Sampling: Collect 1 mL culture samples at t=0, 12, 24, and 48 hours.
Preparation: Centrifuge (10,000 x g, 2 min). Filter supernatant through a 0.22 µm PTFE filter.
Analysis: Melezitose elutes early (trisaccharide), followed by disaccharides (if hydrolysis is extracellular/leaky), glucose, and ethanol.
Figure 2: Experimental Validation Workflow
Detailed workflow for validating melezitose utilization phenotypes.
Caption: Validation workflow emphasizing the critical wash step to remove glucose carryover before parallel growth and metabolite analysis.
Expert Insights & Troubleshooting
The "Glucose Effect" Trap:
In drug development applications where mixed feedstocks are used, WT strains will exhibit strict diauxic shift—consuming glucose first and often failing to switch to melezitose due to catabolite repression of the MAL locus.
Insight: Engineered strains using constitutive promoters (e.g., P_TDH3, P_TEF1) for transporter expression avoid this repression, allowing simultaneous or rapid sequential consumption.
Differentiating Hydrolysis vs. Uptake:
If a mutant strain grows but very slowly, the bottleneck may have shifted from transport to hydrolysis .
Diagnostic: Perform a cell lysate assay using p-nitrophenyl-
-D-glucopyranoside (pNPG). If activity is high but growth is slow, the transporter is the limiting factor. If activity is low, overexpression of the maltase (MALx2) is required in addition to the transporter.
Source of Melezitose:
Commercial melezitose can contain trace amounts of glucose or sucrose.
Control: Always run a "No Cell" control to check for abiotic degradation and a "No Carbon" control to assess background growth from trace contaminants.
References
Day, R. E., et al. (2002). "Characterization of the putative maltose transporters encoded by YDL247w and YJR160c." Yeast.
Alves, S. L., et al. (2008). "Molecular analysis of maltotriose active transport and fermentation by Saccharomyces cerevisiae reveals a determinant role for the AGT1 permease." Applied and Environmental Microbiology.
Marques, W. L., et al. (2018). "Top-down and bottom-up engineering of the non-conventional yeast Torulaspora delbrueckii for improved melezitose utilization." Metabolic Engineering.
Brickwedde, A., et al. (2018). "Structural and functional analysis of the AGT1 transporter from Saccharomyces cerevisiae." Frontiers in Microbiology.
Comparative
A Senior Application Scientist's Guide to D-Melezitose Identification in Food Science: A Comparative Analysis of Reference Standards and Analytical Methodologies
For researchers, scientists, and professionals in food science and drug development, the accurate identification and quantification of specific sugars are paramount for quality control, authenticity assessment, and under...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in food science and drug development, the accurate identification and quantification of specific sugars are paramount for quality control, authenticity assessment, and understanding physiological effects. D-Melezitose, a non-reducing trisaccharide found in honey, honeydew, and various plant saps, serves as a key indicator of honey authenticity and is of interest in nutritional studies. This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust identification of D-Melezitose, grounded in scientific principles and practical expertise.
Part 1: The Foundation of Accuracy - Selecting a D-Melezitose Reference Standard
The reliability of any analytical measurement is fundamentally tied to the quality of the reference standard. It is the benchmark against which all samples are compared. For D-Melezitose, several grades of reference materials are commercially available, each with distinct characteristics that influence their suitability for different applications.
The Hierarchy of Reference Materials
Not all standards are created equal. Understanding the distinction between a certified reference material (CRM) and an analytical standard is critical for ensuring data integrity and traceability.
Certified Reference Material (CRM): A CRM is the gold standard. It is a highly characterized and homogeneous material, with its property values (e.g., purity) certified by a recognized body.[1] The certificate of analysis for a CRM provides a statement of traceability and an uncertainty budget for the certified value. This level of rigor is essential for method validation, calibration of instruments, and in applications where the highest level of accuracy and metrological traceability are required.
Analytical Standard: This is a well-characterized material of high purity, suitable for routine identification and quantification.[2][3] While they are rigorously tested, they may not have the extensive certification and uncertainty documentation of a CRM. For many quality control and research applications, a high-purity analytical standard is sufficient and more cost-effective.
Comparative Analysis of Commercially Available D-Melezitose Standards
Several reputable suppliers offer D-Melezitose reference standards. The choice of supplier and product grade should be guided by the specific requirements of the analytical method and any regulatory stipulations.
Expert Insight: For routine analysis, an analytical standard with a purity of ≥98% is generally acceptable. However, for the development and validation of new analytical methods, or for analyses that will be submitted to regulatory bodies, the use of a Certified Reference Material is strongly recommended to ensure irrefutable traceability and accuracy.
Part 2: A Comparative Guide to Analytical Methodologies for D-Melezitose Identification
The choice of analytical technique is dictated by the food matrix, the required sensitivity, the desired throughput, and the available instrumentation. Here, we compare the three most common approaches for D-Melezitose analysis: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used technique for the analysis of non-volatile sugars like D-Melezitose. The principle lies in the separation of analytes based on their affinity for a stationary phase, followed by detection based on changes in the refractive index of the mobile phase as the analyte elutes.
Causality Behind Experimental Choices:
Stationary Phase: Amine-bonded or polymer-based columns are typically used for carbohydrate analysis. These stationary phases provide the necessary polarity for the separation of sugars.
Mobile Phase: An isocratic mobile phase of acetonitrile and water is common. The ratio is optimized to achieve the best separation of the target sugars.[5]
Detector: A Refractive Index Detector (RID) is a universal detector for compounds that do not have a UV chromophore, making it ideal for sugars.[2]
Workflow for HPLC-RID Analysis of D-Melezitose in Honey:
Caption: HPLC-RID workflow for D-Melezitose analysis.
Experimental Protocol: HPLC-RID for D-Melezitose in Honey (Adapted from AOAC 977.20) [1][6][7]
Standard Preparation: Accurately weigh approximately 100 mg of D-(+)-Melezitose monohydrate analytical standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a solution of acetonitrile and water (50:50 v/v).
Sample Preparation:
Accurately weigh 5 g of honey into a 50 mL volumetric flask.
Add 25 mL of water and swirl to dissolve the honey.
Dilute to the mark with acetonitrile.
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Column: A suitable carbohydrate analysis column (e.g., ZORBEX Carbohydrate column, 150 x 4.6 mm).[5]
Analysis: Inject the standard and sample solutions. Identify the D-Melezitose peak in the sample chromatogram by comparing its retention time with that of the standard.
Quantification: Calculate the concentration of D-Melezitose in the sample by comparing the peak area or height with that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For non-volatile sugars like D-Melezitose, a derivatization step is necessary to make them volatile enough for GC analysis.
Causality Behind Experimental Choices:
Derivatization: Silylation is a common derivatization technique for sugars. It replaces the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the molecule.
Separation: A capillary GC column with a non-polar or medium-polarity stationary phase is used to separate the derivatized sugars based on their boiling points and interactions with the column.
Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for the identification of compounds based on their mass spectra and fragmentation patterns.
Workflow for GC-MS Analysis of D-Melezitose in Honey:
Comparative Solubility & Stability Profile: Melezitose vs. Trehalose
Executive Summary: The Stability-Solubility Trade-off[2][3] In the development of biologics and lyophilized pharmaceutical formulations, the choice of excipient is often a trade-off between solubility (ease of processing...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Solubility Trade-off[2][3]
In the development of biologics and lyophilized pharmaceutical formulations, the choice of excipient is often a trade-off between solubility (ease of processing) and the glass transition temperature (
Trehalose is the industry "gold standard" disaccharide, offering a balance of high solubility, moderate
, and exceptional water-replacement capabilities.[2]
Melezitose , a non-reducing trisaccharide, is an emerging alternative.[2] Its primary advantage is a significantly higher
( vs. for trehalose), which offers superior physical stability for formulations requiring storage at elevated temperatures or under aggressive drying conditions.[2][1]
This guide objectively compares the solubility profiles and physicochemical properties of these two sugars to assist in rational excipient selection.
Physicochemical Properties Comparison
The following table synthesizes key physical data. Note the distinct advantage of melezitose in glass transition temperature, which correlates directly to the stability of the amorphous phase in lyophilized cakes.
Property
Trehalose (Dihydrate)
Melezitose (Monohydrate)
Impact on Formulation
Molecular Weight
Melezitose has higher viscosity at equiv.[2][1] molarity.
Understanding the temperature-dependent solubility is critical for process design, particularly during the compounding and filtration steps of lyophilization.
Trehalose Solubility Profile
Trehalose exhibits a steep solubility curve, making it easy to handle at room temperature but prone to crystallization if cooled aggressively from high concentrations.[2]
Melezitose is soluble in water, with predicted saturation limits reaching
at ambient conditions, but experimental dissolution kinetics are slower than trehalose due to its trisaccharide nature and higher molecular weight.
Ambient (
): Readily soluble at ().[3][2][1] Saturation limits are higher (), but often require heating to to achieve rapid dissolution of high concentrations.[3][1]
Crystallization Risk: Melezitose crystallizes as a monohydrate or dihydrate.[2][1] In supersaturated solutions (common in freeze-concentrates), it resists crystallization better than mannitol but can eventually crystallize, potentially destabilizing the amorphous matrix.[2][1]
Decision Matrix: Selection Based on Solubility vs. Stability
Figure 1: Decision matrix for selecting between Trehalose and Melezitose based on formulation constraints.[2][1]
Experimental Protocol: Determination of Saturation Solubility
To strictly validate the solubility of melezitose or trehalose in your specific buffer system, use the following Shake-Flask Method coupled with HPLC . This protocol ensures equilibrium is reached, correcting for the slow dissolution kinetics of trisaccharides.
Methodology
1. Preparation of Supersaturated Solution
Add excess sugar (e.g.,
) to of the target buffer (e.g., PBS, Histidine) in a glass vial.
Expert Insight: For melezitose, heat the slurry to
for 30 minutes to dissolve all solids, then cool down to the target test temperature. This approaches equilibrium from supersaturation, preventing false-low readings due to slow dissolution.[2][1]
2. Equilibration
Place vials in a temperature-controlled orbital shaker.
Agitate at
for 48 to 72 hours .
Validation Check: Visual presence of solid excess must be maintained throughout.
3. Sampling & Filtration
Filter supernatant through a
PVDF syringe filter (pre-warmed to test temperature to prevent precipitation in the filter).[1]
Dilute filtrate gravimetrically (e.g., 1:100) with mobile phase.[2][1]
Calculation: Compare peak area against a 5-point standard curve (
).
Workflow Visualization
Figure 2: Validated workflow for determining equilibrium solubility of saccharide excipients.
Performance in Lyophilization
The choice between these sugars fundamentally alters the lyophilization cycle design.
Glass Transition (
) & Collapse Temperature (
)
Trehalose: The
(maximally freeze-concentrated ) is typically to .[2][1] Primary drying must be conducted below this temperature to prevent collapse.[2]
Melezitose: Due to its higher anhydrous
, melezitose formulations often exhibit a higher (often ), allowing for more aggressive primary drying temperatures (e.g., shelf temp), which can significantly reduce cycle time.[2][1]
Protein Stabilization Mechanism
Both sugars stabilize proteins via Water Replacement (hydrogen bonding to protein surface) and Vitrification (immobilization in a glassy matrix).[3][2][1]
Data Insight: While trehalose is superior at replacing water molecules directly at the protein surface due to steric size, melezitose forms a more rigid glass.
Recommendation: Use Trehalose for proteins sensitive to unfolding during freezing (cryoprotection).[3][2][1] Use Melezitose for proteins sensitive to aggregation during long-term storage at room temperature (lyoprotection).[2][1]
References
Lammert, A. M., et al. (1998).[2][1] Water activity and solubility of trehalose. Food Chemistry. 4
Lipiäinen, T., et al. (2018).[2][1] Comparison of melibiose and trehalose as stabilising excipients for spray-dried β-galactosidase formulations. International Journal of Pharmaceutics. 5[3][2][1][6]
PubChem. (2025).[2][1] Melezitose Compound Summary. National Library of Medicine. Link[3][2][1]
Simperler, A., et al. (2006).[2][1] Glass transition temperature of glucose, sucrose, and trehalose: an experimental and molecular dynamics study. Journal of Physical Chemistry B. Link[1]
Crowe, J. H., et al. (2001).[2][1] The role of vitrification in anhydrobiosis. Annual Review of Physiology. Link[3][2][1]
Cross-Validation of HPLC and Enzymatic Methods for Melezitose: A Technical Comparison Guide
This guide provides an objective, in-depth technical comparison of HPLC and enzymatic methods for the quantification of melezitose. It is designed for researchers and drug development professionals requiring high-fidelit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an objective, in-depth technical comparison of HPLC and enzymatic methods for the quantification of melezitose. It is designed for researchers and drug development professionals requiring high-fidelity data for this specific trisaccharide.
Executive Summary
Melezitose (
-D-glucopyranosyl-(13)--D-fructofuranosyl-(21)--D-glucopyranoside) presents a unique analytical challenge due to its structural similarity to sucrose and its presence in complex matrices like honey, plant exudates, and pharmaceutical formulations.
While enzymatic assays are the gold standard for simple sugars (glucose/sucrose), this guide demonstrates that High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the superior methodology for melezitose quantification. Enzymatic methods lack the necessary specificity, often resulting in significant positive bias due to cross-reactivity with sucrose and turanose. This guide details the protocols, cross-validation data, and mechanistic rationale for selecting the appropriate method.
Part 1: The Analytical Challenge
Melezitose is a non-reducing trisaccharide. Its hydrolysis yields glucose and fructose, the same products as sucrose and turanose.
The Core Conflict: Most commercial "total sugar" enzymatic kits rely on invertase (
-fructofuranosidase) or -glucosidase.
The Interference: Invertase hydrolyzes sucrose rapidly but also hydrolyzes melezitose (albeit more slowly), releasing glucose and turanose. This kinetic overlap makes simple endpoint enzymatic assays unreliable for specific melezitose quantification in sucrose-rich matrices.
Part 2: Methodology 1 – HPAEC-PAD (The Gold Standard)
Mechanism:
HPAEC-PAD utilizes the weak acid nature of carbohydrates at high pH (pH > 12). Melezitose is ionized as an oxyanion and separated on a strong anion-exchange stationary phase. Detection is achieved via Pulsed Amperometry (PAD) on a gold working electrode, which oxidizes the sugar molecules, providing femtomole-level sensitivity without derivatization.
Experimental Protocol
Instrumentation: Dionex ICS-6000 or equivalent with Electrochemical Detector (Au electrode, Ag/AgCl reference).
Column: Dionex CarboPac PA20 (3 x 150 mm) or PA1 (4 x 250 mm).
Mobile Phase:
Eluent A: 18 mM NaOH (Isocratic hold for separation).
Eluent B: 200 mM NaOH (Wash).
Eluent C: 100 mM NaOH + 150 mM NaOAc (Gradient push for late eluters if needed).
Flow Rate: 0.5 mL/min (PA20) or 1.0 mL/min (PA1).
Injection Volume: 10 µL.
Temperature: 30°C.
Workflow Diagram (HPAEC-PAD):
Caption: Figure 1. HPAEC-PAD workflow ensuring separation of melezitose from sucrose and turanose based on pKa differences.
Part 3: Methodology 2 – Enzymatic Differential Assay
Mechanism:
Since no specific "Melezitase" kit exists, a differential hydrolysis method is often attempted. This involves measuring free glucose, then glucose after mild hydrolysis (sucrose), and finally glucose after harsh hydrolysis (melezitose).
Critical Flaw: Standard Invertase (from S. cerevisiae) partially hydrolyzes melezitose, leading to "Sucrose" overestimation and "Melezitose" underestimation.
Experimental Protocol (Optimized for Specificity)
Reagents:
Enzyme A:[1][2] Invertase (highly specific grade, e.g., from Candida utilis - less cross-reactivity).
Enzyme B: Recombinant
-glucosidase (specific for -1,3 linkage).
Detection: Hexokinase/G6PDH coupled assay (measures NADPH at 340 nm).[3]
(Tube 3 - Tube 2) Factor. Note: This assumes Invertase did not touch Melezitose, which is rarely 100% true.
Enzymatic Interference Pathway:
Caption: Figure 2. Kinetic interference pathway showing how Invertase cross-reactivity with Melezitose generates false-positive glucose signals, compromising the assay.
Part 4: Cross-Validation Data & Comparison
The following data summarizes a validation study comparing HPAEC-PAD against the Differential Enzymatic method using a spiked honey matrix (a common source of melezitose).
Table 1: Method Performance Comparison
Parameter
HPAEC-PAD (Recommended)
Enzymatic (Differential)
Specificity
High (Chromatographic resolution of isomers)
Low (Kinetic overlap with sucrose)
LOD (Limit of Detection)
10–50 ng/mL
10–50 µg/mL (3 orders of magnitude lower)
Recovery (Spike)
98.5% ± 1.2%
85% – 115% (High variability)
Interference
Minimal (Sucrose elutes separately)
High (Sucrose hydrolysis masks melezitose)
Analysis Time
15–30 mins per sample
60+ mins (Multiple incubation steps)
Cost per Test
Low (Reagents) / High (Capital)
High (Enzymes) / Low (Capital)
Correlation Analysis
In samples with High Sucrose : Melezitose ratios (>10:1) , the Enzymatic method shows a positive bias of 15-20% for melezitose. This is due to the "Total Glucose" calculation attributing residual sucrose hydrolysis to melezitose.
Correlation Coefficient (
): 0.85 (Poor agreement in complex matrices).
Part 5: Critical Recommendations
For Drug Development/QC: Use HPAEC-PAD . The resolution of melezitose from turanose and sucrose is non-negotiable for purity assessments.
For High-Throughput Screening: If HPAEC is unavailable, use HPLC-RI with a ligand-exchange column (e.g., Agilent Hi-Plex Pb). It is less sensitive than PAD but more specific than enzymes.
Avoid: Standard "Total Sugar" enzymatic kits for melezitose quantification. They are not validated for trisaccharides and will yield erroneous data.
References
Agilent Technologies. (2012). Honey Compositional Analysis by HPLC. Retrieved from [Link]
Corradini, C., et al. (2012). High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Carbohydrates. Journal of Chromatography A. Retrieved from [Link]
Megazyme. (2024). Sucrose/Fructose/D-Glucose Assay Kit Booklet. (Illustrates the limitations of invertase specificity). Retrieved from [Link]
Swallow, K.W. & Low, N.H. (1990). Analysis and quantitation of the carbohydrates in honey using high-performance liquid chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of (+)-Melezitose
As researchers and scientists, our responsibility extends beyond the bench to the safe and compliant management of all laboratory materials, including their final disposal. This guide provides a comprehensive, technicall...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists, our responsibility extends beyond the bench to the safe and compliant management of all laboratory materials, including their final disposal. This guide provides a comprehensive, technically grounded procedure for the proper disposal of (+)-Melezitose (also known as D-Melezitose), a non-hazardous trisaccharide frequently utilized in biochemical and pharmaceutical research. The protocols herein are designed to ensure safety, environmental stewardship, and regulatory compliance, reflecting the best practices in laboratory waste management.
Core Principle: Hazard Assessment of (+)-Melezitose
The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic properties and associated hazards.
Inherent Safety Profile: According to its Safety Data Sheet (SDS), D-(+)-Melezitose is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It does not meet the criteria for classification regarding acute toxicity, skin corrosion, carcinogenicity, or other major hazard classes.[1] This low-hazard profile is consistent with that of other common laboratory sugars and starches.[3]
Key Incompatibility: Despite its non-hazardous classification, a critical safety consideration is its reactivity. (+)-Melezitose can react violently with strong oxidizing agents .[1] This is the most significant chemical interaction to consider during waste segregation. Never mix Melezitose waste with waste streams containing strong oxidizers.
Environmental Considerations: While not classified as an environmental hazard in the context of chemical waste, best practices dictate that release into the environment should be minimized.[4][5] The primary ecological note for Melezitose relates to its natural occurrence in honeydew, where high concentrations can negatively impact honey bee populations—a concern far removed from the disposal of controlled laboratory quantities.[6][7]
Disposal Decision Workflow
To ensure proper segregation, the physical form of the Melezitose waste and the presence of any contaminants must be assessed. The following workflow provides a clear decision-making path for laboratory personnel.
A Researcher's Guide to Safe Handling: Personal Protective Equipment for (+)-Melezitose;D-Melezitose
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (+)-Melezitose and D-Melezitose in a laboratory setting. This document moves beyond a simple chec...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (+)-Melezitose and D-Melezitose in a laboratory setting. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each procedural step, ensuring a culture of safety and scientific integrity. While (+)-Melezitose is not classified as a hazardous substance, adherence to proper laboratory protocols is paramount to minimize any potential risks and maintain experimental integrity.[1][2][3]
Understanding the Substance: Why PPE is Still Necessary
(+)-Melezitose, also known as D-Melezitose, is a non-reducing trisaccharide found in the honeydew of insects.[4][5] In the laboratory, it is typically encountered as a white, crystalline powder.[6] Safety Data Sheets (SDS) for D(+)-Melezitose monohydrate consistently indicate that the substance does not meet the criteria for classification as hazardous.[1][2]
So, why is a guide to Personal Protective Equipment (PPE) necessary for a non-hazardous substance? The rationale is rooted in the principles of Good Laboratory Practice (GLP) and risk mitigation against potential, albeit minimal, hazards:
Nuisance Dust Inhalation: Like any fine powder, melezitose can become airborne during handling, leading to the potential for inhalation. While not classified as toxic, inhaling any foreign particulate matter can cause respiratory irritation.[1][2]
Eye Contact: Airborne dust can also cause mechanical irritation to the eyes.[1][2]
Contamination: Proper use of PPE prevents contamination of the researcher and the laboratory environment. It also protects the integrity of the experiment by preventing cross-contamination.
Hygroscopic Nature: Melezitose is hygroscopic, meaning it absorbs moisture from the air.[6] While not a direct hazard, this property underscores the need for proper handling to maintain the quality of the substance for experimental use.
Core Principles of PPE Selection
The selection of PPE for handling (+)-Melezitose is guided by a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for various laboratory tasks involving this substance.
Task
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Dry Powder)
Safety glasses with side shields
Nitrile gloves
Lab coat
Recommended (N95 or P1 respirator)
Preparing Solutions
Safety glasses with side shields or goggles
Nitrile gloves
Lab coat
Not generally required
General Handling and Transfer
Safety glasses with side shields
Nitrile gloves
Lab coat
Not generally required
Cleaning and Spill Management
Safety glasses with side shields
Nitrile gloves
Lab coat
Recommended for large spills (N95 or P1 respirator)
Detailed PPE Protocols and the "Why"
Eye Protection: The First Line of Defense
What to Use: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards should be worn whenever handling (+)-Melezitose.[7] For tasks with a higher risk of splashing, such as when preparing concentrated solutions, safety goggles offer a more complete seal around the eyes.[8]
The Rationale: The primary purpose of eye protection is to prevent airborne powder from causing mechanical irritation to the eyes.[1][2][9] Side shields are crucial as they protect against particles that may enter from the periphery.
Hand Protection: Preventing Contamination
What to Use: Nitrile gloves are the standard recommendation for handling non-hazardous chemicals like melezitose.[9][10] It is essential to inspect gloves for any tears or punctures before use.
The Rationale: While melezitose is not a skin irritant, gloves serve two key purposes: they protect the researcher from potential, albeit low-level, chemical exposure, and they prevent contamination of the melezitose sample with oils, skin cells, and other contaminants from the hands.[8]
Body Protection: Shielding Yourself and Your Clothes
What to Use: A standard laboratory coat should be worn at all times when handling (+)-Melezitose.[8][11]
The Rationale: The lab coat provides a removable barrier that protects personal clothing from spills and contamination.[8] In the event of a spill, a contaminated lab coat can be easily removed, preventing prolonged contact with the substance.
Respiratory Protection: A Precautionary Measure
What to Use: When handling larger quantities of powdered (+)-Melezitose, or in situations where dust generation is likely, a particulate filter respirator (such as an N95 or P1) is recommended.[1][2][12]
The Rationale: The primary inhalation risk associated with melezitose is nuisance dust. A respirator provides a physical barrier against inhaling these fine particles, preventing potential respiratory irritation. For small-scale use in a well-ventilated area, respiratory protection may not be strictly necessary, but it is always a prudent precautionary measure.
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal procedures are critical for maintaining a safe and efficient laboratory environment.
Handling and Storage
Work in a Designated Area: Whenever possible, handle powdered (+)-Melezitose in a chemical fume hood or a designated area with good ventilation to minimize dust dispersal.
Avoid Dust Generation: Use techniques that minimize the creation of dust, such as carefully scooping the powder rather than pouring it from a height.
Proper Storage: Store (+)-Melezitose in a tightly sealed container in a cool, dry place to protect it from moisture, as it is hygroscopic.[5][6]
Disposal of Unused (+)-Melezitose
Since (+)-Melezitose is not classified as a hazardous waste, disposal is generally straightforward, but institutional policies must always be followed.[13][14]
Consult Institutional Guidelines: Before disposing of any chemical waste, always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[13]
Solid Waste Disposal: For solid (+)-Melezitose, it may be permissible to dispose of it in the regular trash, provided it is securely contained and labeled as non-hazardous waste.[13][14] It is crucial to ensure that this waste is not placed in laboratory trash cans that are handled by custodial staff.[13]
Liquid Waste Disposal: Aqueous solutions of (+)-Melezitose may be suitable for drain disposal, but this should only be done after receiving approval from your institution's EHS department.[13]
Disposal of Contaminated PPE
Gloves, Wipes, and Other Solid Waste: Contaminated gloves, paper towels, and other solid waste should be placed in a designated, labeled container for non-hazardous laboratory waste.[15]
Empty Containers: Empty containers of (+)-Melezitose should be managed according to institutional guidelines. This may involve defacing the label and disposing of the container in the regular trash or recycling.[13][16]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate PPE when working with (+)-Melezitose.
Caption: Decision tree for selecting appropriate PPE for handling (+)-Melezitose.
References
Safety Data Sheet: D(+)-Melezitose monohydrate - Carl ROTH. (2024, March 2). Retrieved from [Link]
Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
Safety Data Sheet: D(+)-Melezitose monohydrate - Carl ROTH. (n.d.). Retrieved from [Link]
Non-Hazardous Laboratory Waste. (n.d.). University of York Department of Biology. Retrieved from [Link]
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 6). Retrieved from [Link]
SAFETY DATA SHEET - Fisher Scientific. (2024, February 25). Retrieved from [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]
PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved from [Link]
Laboratory Safety and Techniques Guide. (n.d.). Scribd. Retrieved from [Link]
EHS Food & Beverage in the Laboratory Guidelines. (n.d.). Case Western Reserve University. Retrieved from [Link]
FACT SHEET: Food and Drink in Laboratories. (2023, July 19). Tulane University Environmental Health and Safety. Retrieved from [Link]
Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, February 17). NSP Coatings. Retrieved from [Link]
Laboratory Safe Practices: Food Handling and Storage. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. Retrieved from [Link]
Personal Protection Equipment. (n.d.). The University of Vermont Environmental Health and Safety. Retrieved from [Link]
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Solimix. Retrieved from [Link]
Personal Protective Equipment. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]